molecular formula C12H4Br4O B12887796 1,2,6,8-Tetrabromo-dibenzofuran CAS No. 617707-68-3

1,2,6,8-Tetrabromo-dibenzofuran

Cat. No.: B12887796
CAS No.: 617707-68-3
M. Wt: 483.77 g/mol
InChI Key: HETPUYROJCAOKU-UHFFFAOYSA-N
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Description

1,2,6,8-Tetrabromo-dibenzofuran is an organic compound with the molecular formula C12H4Br4O and a molecular weight of 483.77 g/mol . This tetrabrominated compound is a member of the dibenzofuran family, a class of chemicals that are of significant research interest, particularly their brominated analogues which are studied as persistent environmental contaminants . While specific bioactivity data for this isomer is limited in the public domain, related brominated dibenzofurans are known to be by-products from the production of brominated flame retardants and can be formed during recycling processes . Some brominated dioxins and furans have been identified as aryl hydrocarbon receptor (AhR) agonists, exhibiting a toxic mode of action similar to that of their chlorinated analogues, which makes them a subject of study in toxicological and environmental research . Researchers value this compound for use in analytical chemistry as a standard, in environmental fate and transport studies, and for investigating the properties and effects of polybrominated compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-68-3

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H

InChI Key

HETPUYROJCAOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

Analytical Methodologies for 1,2,6,8 Tetrabromo Dibenzofuran in Environmental and Biological Matrices

Sample Collection and Preparation

The initial and most critical stage in the analysis of 1,2,6,8-Tetrabromo-dibenzofuran is the collection and preparation of samples. The strategies employed vary significantly depending on the matrix to ensure a representative sample is obtained and the target analyte is preserved and concentrated.

Sampling Strategies for Diverse Environmental Compartments

The ubiquitous nature of brominated flame retardants and their byproducts necessitates distinct sampling approaches for different environmental compartments. mdpi.com

The analysis of this compound in the air requires methods capable of capturing both the gaseous and particulate-bound fractions of this semi-volatile organic compound (SVOC). researchgate.netcatechzone.com High-volume air samplers are the standard for collecting ambient air, drawing large volumes of air (typically 325 to 400 m³) over a 24-hour period through a quartz or glass fiber filter to trap particulate matter, followed by an adsorbent trap, commonly polyurethane foam (PUF), to capture the vapor phase. epa.govtisch-env.com This dual-trapping system is crucial as the distribution of PBDFs between phases depends on their specific properties and environmental conditions. researchgate.net

For flue gas from stationary sources like incinerators, isokinetic sampling is performed using a multi-component train as described in methods like US EPA Method 23. epa.gov This ensures the collected sample is representative of the emissions. The train typically includes a heated probe, a filter for particulates, and a condenser followed by a resin trap (e.g., XAD-2) to adsorb gaseous compounds. epa.gov

Dust samples, often collected from indoor environments, can be gathered by sweeping or vacuuming. These samples are then sieved to achieve a uniform particle size before extraction. inchem.org

MatrixSampling TechniqueKey ComponentsTypical Sample Volume/Duration
Ambient AirHigh-Volume Air SamplingQuartz Fiber Filter (for particles), Polyurethane Foam (PUF) plug (for vapor)325-400 m³ over 24 hours
Flue GasIsokinetic Sampling (e.g., EPA Method 23)Heated probe, filter, condenser, XAD-2 resin trapSeveral hours, dependent on source
DustSweeping or VacuumingSieving to homogenizeNot applicable

Due to the low water solubility of this compound, large sample volumes are required to detect the typically low concentrations found in water. srce.hraccesson.kr Two primary extraction techniques are employed: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). srce.hr

LLE involves extracting the compound from the water sample using a non-miscible organic solvent, such as dichloromethane (B109758) or hexane (B92381). srce.hr While effective, LLE can be labor-intensive and require large volumes of solvent. accesson.kr

SPE is a more modern and widely used technique where water is passed through a cartridge or disk containing a solid sorbent (e.g., C18) that retains the organic compounds. srce.hraccesson.kr The analytes are later eluted from the sorbent with a small volume of solvent. SPE is often preferred as it allows for higher preconcentration factors, uses less solvent, and can be automated. accesson.kr For instance, a semi-automated SPE system can process up to 40 liters of water, achieving very low detection limits. accesson.kr

The analysis of solid and semi-solid matrices like soil, sediment, and sewage sludge involves more aggressive extraction techniques to release the target compounds from the complex matrix. Samples are typically freeze-dried and homogenized by sieving before extraction. researchgate.net

Classic Soxhlet extraction has been a benchmark method, involving continuous extraction with an organic solvent (e.g., toluene) for many hours. nih.gov However, modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), are now more common. nih.govnih.gov PLE uses elevated temperatures and pressures to extract analytes much faster and with less solvent than Soxhlet extraction. nih.govnih.gov Solvent mixtures such as dichloromethane/n-heptane or acetone (B3395972)/n-hexane are often used to optimize extraction efficiency. srce.hrdiva-portal.org For complex samples, a multi-layered cleanup approach can be integrated directly into the PLE cell, combining extraction and purification into a single step. rsc.org

Fly ash, a byproduct of incineration, is a significant source of PBDFs. inchem.orgaaqr.org The analytical approach for fly ash is similar to that for soil and sediment, focusing on robust extraction. Soxhlet extraction with toluene (B28343) is a well-established method. nih.gov The high carbon content and potential for strong analyte binding in fly ash make efficient extraction critical. The enrichment of certain compounds in fly ash compared to bottom ash is a key consideration in understanding combustion processes. d-nb.info

Analyzing biological samples for this compound is complicated by the high lipid content of these matrices. mdpi.comwaters.com Samples, such as fish tissue or human adipose tissue, are homogenized and often mixed with sodium sulfate (B86663) to create a dry, free-flowing powder. researchgate.net Extraction is typically performed using Soxhlet or PLE with solvent systems capable of solubilizing both the lipids and the target analytes. nih.gov

A crucial step following extraction is lipid removal. This is often achieved using techniques like gel permeation chromatography (GPC) or destructive methods like shaking with concentrated sulfuric acid. researchgate.net For human fluids like blood serum or milk, the initial extraction must efficiently separate the lipophilic compounds from the aqueous and protein-rich matrix. waters.com Throughout the sample preparation for all matrices, care must be taken to use high-purity solvents and to shield samples from UV light to prevent photodegradation of the target PBDD/F congeners. diva-portal.org

MatrixCommon Pre-treatmentPrimary Extraction Technique(s)Common Solvent(s)Key Cleanup Step(s)
WaterFiltration, pH adjustmentSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Dichloromethane, Hexane (for LLE); Elution with Acetonitrile, Hexane/DCM (for SPE)Concentration of eluate
Soil/Sediment/SludgeFreeze-drying, sieving, homogenizationPressurized Liquid Extraction (PLE), SoxhletToluene, Dichloromethane/Heptane, Acetone/HexaneMulti-layer silica (B1680970)/carbon cleanup
Fly AshHomogenizationSoxhlet, PLETolueneAcid/base treatment, column chromatography
Biological TissuesHomogenization, drying with sodium sulfatePLE, SoxhletHexane/DichloromethaneLipid removal (GPC, sulfuric acid)

Extraction Techniques

The initial step in the analysis of 1,2,6,8-TeBDF is its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., soil, sediment, biological tissue). Common methods aim to efficiently remove the target analyte while minimizing the co-extraction of interfering compounds.

Pressurized liquid extraction (PLE) is a widely used technique for extracting pollutants like polybrominated dibenzofurans (PBDFs) from solid environmental matrices. researchgate.net This method offers advantages such as shorter extraction times and reduced solvent consumption compared to traditional techniques like Soxhlet extraction. researchgate.net For biological samples, such as human adipose tissue, Soxhlet extraction with a solvent like dichloromethane for an extended period (e.g., 6 hours) has been employed. pops.int In other studies involving biological tissues like the liver and brain, a rapid solvent extractor using a mixture of tert-butyl methyl ether and hexane has been utilized. nih.gov

For sediment and suspended particulate matter, pressurized liquid extraction with a mixture of n-hexane and acetone has proven effective. nih.gov The operational parameters of PLE, including temperature, pressure, and solvent composition, are optimized to ensure high extraction recoveries for the target analytes. nih.gov

The following table summarizes various extraction techniques used for PBDFs and related compounds from different matrices.

MatrixExtraction TechniqueSolventsReference
Environmental SolidsPressurized Liquid Extraction (PLE)Varies (e.g., n-hexane/acetone) researchgate.netnih.gov
Biological Tissues (Adipose)Soxhlet ExtractionDichloromethane pops.int
Biological Tissues (Liver, Brain)Rapid Solvent Extractiontert-Butyl methyl ether/Hexane nih.gov
Sediment, Suspended Particulate MatterPressurized Liquid Extraction (PLE)n-Hexane/Acetone nih.gov

Sample Clean-up Procedures

Following extraction, the sample extract contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, pigments, and other organic molecules. A thorough clean-up procedure is therefore essential to remove these interferences, which could otherwise compromise the subsequent chromatographic analysis and detection.

For biological samples with high-fat content, the removal of lipids is a critical step. A common destructive technique involves the use of concentrated sulfuric acid. nih.gov This method effectively breaks down the lipid matrix. nih.gov In some procedures, after initial extraction and solvent exchange to hexane, the extract is partitioned with a potassium hydroxide (B78521) solution in aqueous ethanol (B145695) to separate parent compounds from potential hydroxylated metabolites. nih.gov For comprehensive analyses, minimizing lipid co-extractives is crucial as it enables the injection of larger sample volumes into the gas chromatograph, thereby improving sensitivity. nih.gov

Column chromatography is a fundamental technique for purifying sample extracts. Various stationary phases are employed to separate the target analytes from interfering compounds based on their chemical properties.

Silica Gel Chromatography: Silica gel columns, often modified with sulfuric acid, are widely used. nih.govresearchgate.net Acidified silica columns are particularly effective for removing lipids and other acid-labile interferences. nih.govfera.co.uk The polarity of the elution solvents is carefully chosen to first wash away unwanted compounds and then elute the fraction containing the PBDFs.

Florisil Chromatography: Florisil, a magnesium-silicate adsorbent, is also utilized for fractionation. pops.intdiva-portal.org It can effectively separate PBDFs from other classes of compounds, such as polybrominated diphenyl ethers (PBDEs). pops.int In one method, PBDEs were eluted with n-hexane, followed by the elution of PBDFs with a mixture of n-hexane and dichloromethane. pops.int

Carbon Column Chromatography: Activated carbon columns are employed to separate planar molecules like PBDFs from non-planar compounds. fera.co.uk This is a crucial step for isolating the target analytes from bulk interferences.

Gel Permeation Chromatography (GPC): GPC is a non-destructive technique that separates molecules based on their size. nih.gov It is effective for removing high-molecular-weight interferences, such as lipids, from the sample extracts. nih.gov

The table below outlines common column chromatography clean-up steps.

Clean-up StepStationary PhasePurposeReference
Lipid Removal & Interference SeparationAcidified Silica GelRemoves lipids and other acid-labile compounds nih.govfera.co.uk
FractionationFlorisilSeparates PBDFs from other compound classes (e.g., PBDEs) pops.intdiva-portal.org
Planar Compound IsolationActivated CarbonSeparates planar PBDFs from non-planar interferences fera.co.uk
High-Molecular-Weight Interference RemovalGel Permeation Chromatography (GPC)Removes large molecules like lipids nih.gov

Direct treatment of extracts with concentrated sulfuric acid or the use of silica gel impregnated with sulfuric acid is a common and robust method for removing a significant portion of the organic matrix, particularly lipids. nih.govnih.gov This destructive clean-up step is effective because PBDFs are resistant to degradation by sulfuric acid, while many interfering compounds are not. nih.gov This treatment is often performed in tandem with other chromatographic steps to achieve the necessary level of purity for instrumental analysis. fera.co.uk For instance, a tandem acid silica-carbon column can be used to remove both lipids and non-planar interfering compounds. fera.co.uk

Chromatographic Separation Techniques

The final analytical step involves the separation, identification, and quantification of 1,2,6,8-TeBDF, which is typically achieved using high-resolution gas chromatography coupled with a sensitive detector.

High-resolution gas chromatography (HRGC) is the cornerstone for the isomer-specific analysis of PBDFs. The choice of the capillary column's stationary phase is critical for achieving the necessary separation of different PBDF isomers and from other co-eluting compounds. nih.gov

Column Selection: Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS), are commonly used for the analysis of PBDFs. nih.govnih.gov The dimensions of the column, including length, internal diameter, and film thickness, are optimized to provide the best balance between resolution and analysis time. researchgate.net Shorter columns with a thinner film are sometimes preferred to reduce the elution temperature and minimize the risk of thermal degradation of the analytes. researchgate.net

Operating Conditions: The temperature program of the GC oven is carefully controlled to achieve optimal separation. A typical program starts at a lower temperature, which is then ramped up to a high final temperature to elute all compounds of interest. nih.gov The carrier gas, usually helium, is maintained at a constant flow rate. pops.intnih.gov For enhanced sensitivity, large-volume injections can be performed using a programmable temperature vaporizer (PTV) injector. nih.gov

The following table provides an example of HRGC operating conditions for the analysis of halogenated compounds.

ParameterConditionReference
ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier GasHelium (1.3 mL/min) nih.gov
InjectorProgrammable Temperature Vaporizer (PTV) nih.gov
Temperature ProgramInitial 30°C, ramp to 315°C nih.gov

HRGC is almost always coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), for definitive identification and quantification of 1,2,6,8-TeBDF. nih.gov The use of isotope-labeled internal standards is also a standard practice to ensure the accuracy and precision of the analytical results. pops.int

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and fractionation of complex mixtures of polyhalogenated aromatic hydrocarbons, including this compound (1,2,6,8-TeBDF). While gas chromatography is more commonly used for the final analysis of these compounds, HPLC plays a vital role in sample cleanup and isolation of specific isomer groups.

For the analysis of brominated dibenzofurans, HPLC is often employed in a multi-step cleanup process to remove interfering compounds from sample extracts. acs.org This is particularly important for complex matrices such as environmental solids or biological tissues. The separation mechanism in HPLC can be based on various principles, including aromaticity and planarity. acs.org

A noteworthy application involves a two-dimensional HPLC system that utilizes a nitrophenylpropylsilica column followed by a 2-(1-pyrenyl)ethyldimethylsilylated silica (PYE) column. acs.org This setup allows for the effective separation of compounds into distinct fractions based on their structural characteristics. acs.org For instance, it can separate non-ortho-substituted polychlorinated biphenyls (PCBs) from other compounds, and a similar principle can be applied to brominated analogues. acs.org

Although direct quantitative analysis of 1,2,6,8-TeBDF by HPLC is less common than by GC-based methods, its role in sample preparation is indispensable for achieving the high selectivity and sensitivity required for trace-level detection in complex samples. acs.orgwur.nl The fractions collected from the HPLC system are typically solvent-exchanged and concentrated before being subjected to more definitive analytical techniques like high-resolution mass spectrometry. acs.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of this compound in various matrices. researchgate.net Due to the compound's potential toxicity and presence at trace levels, highly sensitive and specific MS techniques are required. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the gold standard for the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including 1,2,6,8-TeBDF. nih.govdiva-portal.org This technique is essential for distinguishing target analytes from a multitude of other co-extracted compounds that may have the same nominal mass. diva-portal.org

HRMS instruments operate at a resolving power of 10,000 or greater, which allows for the accurate mass measurement of ions to four or five decimal places. diva-portal.orgacs.org This precision enables the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of the compound. nih.gov For PBDD/Fs, HRMS is typically coupled with high-resolution gas chromatography (HRGC) to separate the various isomers before they enter the mass spectrometer. diva-portal.orgepa.gov

The analysis is performed in the selected ion monitoring (SIR) mode, where the instrument is set to detect only the most abundant ions of the molecular bromine or chlorine cluster characteristic of the target compounds. diva-portal.orgdiva-portal.org This targeted approach significantly enhances the sensitivity and selectivity of the analysis. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of 1,2,6,8-TeBDF. nih.govmdpi.com In this method, a gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and quantification. nih.gov While both low-resolution and high-resolution mass spectrometers can be used, HRMS is preferred for its superior selectivity and sensitivity, especially for complex environmental samples. researchgate.netnih.gov

The GC column plays a critical role in separating the different PBDD/F isomers. researchgate.net Shorter columns with a thinner film thickness are often preferred for the analysis of brominated compounds to minimize thermal degradation and reduce the elution temperature of the analytes. researchgate.net The mass spectrometer is typically operated in the electron ionization (EI) mode, which generates characteristic fragmentation patterns that can be used for structural elucidation and confirmation. diva-portal.org

For quantitative analysis, specific ions corresponding to the molecular ion cluster of tetrabromodibenzofurans are monitored. researchgate.net The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a distinctive pattern in the mass spectrum, which is a key identifier for brominated compounds. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive and selective method for the detection of electrophilic compounds, such as halogenated substances like 1,2,6,8-TeBDF. mdpi.comipcp.ch The ECD contains a radioactive source (typically 63Ni) that emits beta particles, creating a steady stream of electrons. ipcp.chnih.gov When an electrophilic compound passes through the detector, it captures some of these electrons, causing a decrease in the current, which is registered as a peak. ipcp.ch

GC-ECD is known for its exceptional sensitivity, allowing for the detection of picogram quantities of halogenated compounds. nih.gov However, a significant limitation of GC-ECD is its lack of specificity. researchgate.net It responds to a wide range of electron-capturing compounds, which can lead to interferences from other halogenated substances present in the sample. mdpi.com

Despite this, GC-ECD can be a cost-effective screening tool for the presence of brominated flame retardants and their byproducts. nih.govresearchgate.net For more definitive analysis, confirmation by a mass spectrometric technique is necessary. researchgate.net In some applications, comprehensive two-dimensional gas chromatography (GC x GC) coupled with a micro-electron capture detector (µECD) has been explored to enhance the separation and selectivity for dioxin-like compounds. researchgate.netdiva-portal.org

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive and selective analytical technique for the detection of electrophilic compounds, including brominated aromatic compounds like 1,2,6,8-TeBDF. osti.govnih.gov In NCI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to the formation of low-energy thermal electrons. osti.gov When an electrophilic analyte enters the ion source, it can capture an electron, forming a negative ion. nih.gov

This process is highly efficient for compounds with electronegative atoms like bromine, resulting in excellent sensitivity, often in the low picogram or femtogram range. osti.gov A key feature of GC-NCI-MS for brominated compounds is the formation of characteristic bromide anions (Br⁻, m/z 79 and 81) with high intensity. osti.gov Monitoring these ions provides a selective way to detect brominated compounds with minimal interference from chlorinated analogues. osti.gov

For a high response in NCI-MS, the presence of at least two bromine atoms in a molecule, or one bromine atom along with other electron-withdrawing groups, is generally required. osti.gov This makes the technique particularly well-suited for the analysis of tetrabromodibenzofurans. GC-NCI-MS has been successfully applied to the analysis of brominated compounds in various complex matrices, including automotive emissions and soot from fires. osti.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is the most accurate method for the quantification of 1,2,6,8-TeBDF in environmental and biological samples. nih.govacs.org This technique involves the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to extraction and cleanup. epa.gov

The isotopically labeled standard, typically containing 13C, serves as an internal standard that behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire analytical procedure. diva-portal.orgnih.gov Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. epa.gov

By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. acs.org This method effectively corrects for variations in extraction efficiency, cleanup recovery, and instrumental response, leading to highly precise and accurate quantitative results. epa.gov The use of 13C-labeled standards for PBDD/F analysis is a well-established practice and is crucial for obtaining reliable data. chromservis.eudspsystems.euwur.nl

Data Tables

Table 1: Mass Spectrometric Techniques for this compound Analysis

Analytical TechniqueAbbreviationCommon Ionization ModeKey Features
High-Resolution Mass SpectrometryHRMSElectron Ionization (EI)High accuracy mass measurements, resolving power >10,000, definitive compound identification. diva-portal.orgacs.org
Gas Chromatography-Mass SpectrometryGC-MSElectron Ionization (EI)Robust and widely used, separates isomers, provides characteristic fragmentation patterns. nih.govmdpi.com
Gas Chromatography-Electron Capture DetectionGC-ECDElectron CaptureHighly sensitive to halogenated compounds, cost-effective for screening. ipcp.chnih.gov
Gas Chromatography-Negative Chemical Ionization Mass SpectrometryGC-NCI-MSNegative Chemical Ionization (NCI)Extremely high sensitivity for electrophilic compounds, selective for brominated compounds. osti.govnih.gov
Isotope Dilution Mass SpectrometryIDMSElectron Ionization (EI)Most accurate quantification method, corrects for analyte losses during sample preparation. epa.govnih.gov

Table 2: Research Findings on Analytical Methodologies

Research Focus Key Findings
HPLC in Sample Cleanup Two-dimensional HPLC with nitrophenylpropylsilica and PYE columns effectively fractionates complex mixtures based on aromaticity and planarity, isolating PBDD/Fs from interferences. acs.org
HRGC/HRMS for PBDD/Fs HRGC coupled with HRMS operating at >10,000 resolution is the definitive method for isomer-specific identification and quantification of PBDD/Fs. nih.govdiva-portal.org
GC-ECD as a Screening Tool GC-ECD offers high sensitivity for halogenated compounds, making it a suitable, cost-effective screening method, though it requires confirmation by MS due to its lack of specificity. researchgate.netresearchgate.net
GC-NCI-MS for High Sensitivity GC-NCI-MS provides exceptional sensitivity for brominated compounds by monitoring characteristic bromide ions (m/z 79 and 81), with minimal interference from chlorinated compounds. osti.gov
Accuracy of Isotope Dilution The use of 13C-labeled internal standards in an isotope dilution approach is critical for accurate and precise quantification, as it compensates for procedural losses and instrumental variations. epa.govacs.org

Congener-Specific Analysis

The analysis of polybrominated dibenzofurans (PBDFs), including this compound, necessitates highly specific and sensitive methods to differentiate between the numerous congeners, which are chemical compounds related by structure. Analytical approaches are often adapted from well-established methods for their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), such as the US EPA Method 1613. pops.int High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the cornerstone technique for achieving congener-specific determination. researchgate.netdiva-portal.org

A significant challenge in PBDF analysis is the potential interference from polybrominated diphenyl ethers (PBDEs), which are structurally similar and often present in higher concentrations in environmental samples. researchgate.netresearchgate.net Chromatographic cleanup steps using materials like Florisil or activated carbon are employed to separate PBDFs from interfering PBDEs, ensuring accurate quantification. researchgate.net

Focus on 2,3,7,8-Substituted Congeners

Within the large family of PBDFs, congeners with bromine atoms in the 2, 3, 7, and 8 positions are of particular toxicological concern. pops.intoup.com These 2,3,7,8-substituted congeners, such as 2,3,7,8-Tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF), exhibit dioxin-like toxicity. oup.compops.int Their mechanism of toxicity involves binding to the aryl hydrocarbon receptor (AhR), which can lead to a cascade of adverse biological effects. pops.int

Therefore, analytical methods are specifically optimized to detect and quantify these toxicologically relevant congeners. nih.govnih.gov While this compound is not a 2,3,7,8-substituted congener, its analysis is often performed alongside these high-priority compounds to create a comprehensive congener profile of a sample. This profile helps in source apportionment and understanding the environmental fate of PBDF mixtures.

The table below presents a selection of 2,3,7,8-substituted PBDF congeners that are often targeted in environmental analysis.

Congener NameAbbreviationNumber of Bromine Atoms
2,3,7,8-Tetrabromodibenzofuran2,3,7,8-TeBDF4
1,2,3,7,8-Pentabromodibenzofuran1,2,3,7,8-PeBDF5
2,3,4,7,8-Pentabromodibenzofuran2,3,4,7,8-PeBDF5
1,2,3,4,7,8-Hexabromodibenzofuran1,2,3,4,7,8-HxBDF6
1,2,3,6,7,8-Hexabromodibenzofuran1,2,3,6,7,8-HxBDF6
1,2,3,7,8,9-Hexabromodibenzofuran1,2,3,7,8,9-HxBDF6
2,3,4,6,7,8-Hexabromodibenzofuran2,3,4,6,7,8-HxBDF6
1,2,3,4,6,7,8-Heptabromodibenzofuran1,2,3,4,6,7,8-HpBDF7
1,2,3,4,7,8,9-Heptabromodibenzofuran1,2,3,4,7,8,9-HpBDF7
OctabromodibenzofuranOBDF8

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the reliability and accuracy of analytical data for compounds like this compound, stringent method validation and QA/QC protocols are essential. These measures are critical for producing legally defensible data and for comparing results across different studies and laboratories.

Certified Analytical Standards

The use of certified analytical standards is fundamental for the accurate identification and quantification of target analytes. dspsystems.eu For PBDF analysis, this includes both native (unlabeled) standards of individual congeners and isotopically labeled internal standards (e.g., ¹³C₁₂-labeled). dspsystems.euchromservis.eu The isotope dilution method, which employs these labeled standards, is the gold standard for quantification as it corrects for the loss of analyte during sample extraction and cleanup. pops.int

Certified Reference Materials (CRMs) are also crucial. bam.deeuropa.eu These are materials, such as sediment or fish tissue, that contain a known concentration of the target compounds. bam.de Analyzing CRMs alongside environmental samples helps to validate the accuracy of the entire analytical procedure. Several organizations, including Cambridge Isotope Laboratories (CIL) and the European Commission's Joint Research Centre (JRC), produce and distribute these vital reference materials. dspsystems.euchromservis.eueuropa.eu LGC Standards and Cerilliant Corporation also provide certified standards, including isotopically labeled 2,4,6,8-Tetrabromodibenzofuran. dspsystems.euchromservis.eulgcstandards.com

Calibration and Detection Limits

Instrument calibration is a critical QA/QC step. This involves analyzing a series of standard solutions at different known concentrations to generate a calibration curve. researchgate.net The instrument's response to the analyte is plotted against the concentration, and this curve is then used to determine the concentration of the analyte in unknown samples. For PBDF analysis, calibration curves have been shown to be linear over a range of concentrations (e.g., 2 to 1000 pg/µL) with high correlation coefficients, indicating a reliable relationship between concentration and instrument response. researchgate.netresearchgate.net

The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. well-labs.comepa.gov For PBDFs in ambient air, MDLs can be in the low picogram per cubic meter (pg/m³) range. well-labs.comepa.gov The limit of quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For example, LOQs for tetrabromodibenzofuran congeners in human adipose tissue have been reported to be as low as 0.5 pg/g. pops.int

The table below shows examples of reported detection limits for PBDFs in different matrices.

Analyte/MatrixDetection Limit TypeReported Value
PBDD/Fs in Ambient AirMDL0.01 to 0.2 pg/m³
2,3,7,8-TeBDF in Human AdiposeLOQ0.5 pg/g lipid weight
2,3,7,8-TeBDD in Human AdiposeLOQ0.8 pg/g lipid weight
Tetrabromo-congeners in Adipose TissueDetection Limit0.46 to 8.9 pg/g lipid basis
PBDD/Fs in SedimentDetection Limit0.05 - 10 pg/g organic carbon

Inter-laboratory Comparison Studies

Participation in inter-laboratory comparison studies, also known as proficiency testing, is a key component of external quality control. fhi.nofhi.nounit.no In these studies, multiple laboratories analyze identical samples provided by a central organizer, such as the Norwegian Institute of Public Health (NIPH). fhi.nounit.no The results are then compared to a consensus value to assess the performance and accuracy of each laboratory.

These studies are invaluable for:

Providing an objective assessment of a laboratory's analytical capabilities. unit.no

Identifying potential systematic errors or biases in analytical methods.

Ensuring comparability and consistency of data generated by different laboratories worldwide. fhi.nounit.no

Assessing the readiness of laboratories to analyze for persistent organic pollutants in various matrices like food. unit.no

The results of these studies often demonstrate good agreement among experienced laboratories, with relative standard deviations for total toxic equivalency (TEQ) values typically between 7% and 11% for moderately contaminated samples. unit.no

Environmental Occurrence and Distribution of 1,2,6,8 Tetrabromo Dibenzofuran and Total Pbdfs

Atmospheric Distribution and Levels

PBDFs are released into the atmosphere from various sources and can be transported over long distances. They exist in both the gaseous phase and adsorbed to particulate matter, with their distribution between these phases depending on factors like temperature and the degree of bromination.

Studies have shown the presence of PBDFs in ambient air, even in remote locations, indicating their potential for long-range atmospheric transport. For instance, PBDFs have been detected in all air and deposition samples from background areas in Sweden, confirming the significance of atmospheric long-range transport. pops.int An annual variation in the concentrations of both PBDFs and their chlorinated analogs (PCDD/Fs) has been observed. pops.int

Concentrations of PBDFs in urban air are generally higher than in remote areas. For example, urban air in Gothenburg, Sweden, showed similar levels of PBDD/Fs to a west coast background location but higher concentrations than in remote air from Northern Finland. pops.int However, these levels were significantly lower than those found in indoor air at a plastics recycling facility. pops.int In a study conducted in Taiwan, particle-phase PBDEs and PBDD/Fs accounted for 75.7% and 98.3% of their respective total concentrations in the air. researchgate.net

Emissions from thermal processes are a primary source of atmospheric PBDFs. The combustion of e-waste and other materials containing BFRs can lead to the formation and release of these compounds. diva-portal.org For example, the pyrolysis of acrylonitrile-butadiene-styrene (ABS) plastics blended with tetrabromobisphenol A (TBBPA) has been shown to produce various PBDD/F congeners. pops.int

Table 1: Ambient Air Concentrations of Total PBDD/Fs in Different Locations

LocationConcentration (pg/Nm³)Source
Råö, Sweden (remote)0.0072 - 0.69 pops.int
Pallas, Finland (remote)0.014 - 0.030 pops.int

This table presents a range of concentrations and may not reflect average or typical levels.

The detection of PBDFs in remote regions such as the Arctic provides strong evidence for their long-range environmental transport. diva-portal.org Their semi-volatile nature allows them to be transported through the atmosphere over vast distances. muni.cz The distribution pattern of PBDEs, which are precursors to PBDFs, across the Great Lakes in North America, with concentrations ranging from 5 pg/m³ near Lake Superior to 52 pg/m³ in Chicago, illustrates the influence of source regions and atmospheric transport on their distribution. acs.org

The global annual emissions of PBDFs were estimated to be around 2300 kg in 2001, based on the global demand for commercial PBDE mixtures. pops.int This highlights the widespread potential for their distribution across the globe.

Aquatic Environmental Occurrence

PBDFs enter aquatic environments through various pathways, including atmospheric deposition, stormwater runoff, and effluents from wastewater treatment plants (WWTPs). diva-portal.orgpops.int Due to their hydrophobic nature, they tend to partition from water to sediment.

Data on the concentrations of 1,2,6,8-Tetrabromo-dibenzofuran and total PBDFs in water bodies are limited. However, the presence of these compounds in stormwater indicates a direct pathway to aquatic systems. pops.int Studies on related brominated compounds, such as brominated flame retardants, have detected their presence in freshwater, groundwater, and marine water, suggesting the potential for PBDFs to also be present in these environments. service.gov.uk The transfer of PBDFs from water to aquatic organisms has been studied, indicating their bioavailability in aquatic systems. researchgate.net

Sediments act as a significant sink for hydrophobic compounds like PBDFs. Due to their persistence, they can accumulate in sediments over long periods, creating a long-term source of contamination for the aquatic food web. ccme.ca The accumulation of PBDFs in sediment has been documented in various studies. For instance, the analysis of archived sewage sludge from a U.S. survey in 2001 revealed the presence of several PBDF congeners. acs.org

The congener profile of PBDFs in sediments can provide insights into their sources. The predominance of certain congeners can be linked to the composition of commercial BFR mixtures and their transformation processes in the environment. acs.org

Terrestrial Environmental Contamination

Terrestrial environments can be contaminated with PBDFs through atmospheric deposition and the application of sewage sludge (biosolids) to land. The burning of e-waste has also been identified as a significant source of soil contamination with PBDD/Fs. pops.int Studies have reported elevated concentrations of PBDD/Fs in soils at e-waste recycling sites. researchgate.net

Table 2: Concentration of Selected PBDFs in U.S. Biosolids Composites (2001)

PBDF CongenerAverage Concentration (ng/kg dry weight)Range (ng/kg dry weight)
1,2,3,4,6,7,8-HpBDF9,540580 - 40,900
1,2,3,4,7,8-HxBDF33040 - 1,290

Source: acs.org

Soil Levels and Spatial Distribution

The concentration of PBDFs in soil is significantly influenced by proximity to industrial and waste-processing areas, particularly those handling electronic waste (e-waste). Studies have revealed a distinct spatial distribution, with the highest concentrations found in and around e-waste recycling facilities.

In a study of an e-waste recycling facility in eastern China, the total concentrations of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in soil samples were found to range from 716 to 800,000 picograms per gram (pg/g) dry weight (dw). d-nb.infopops.intinchem.org Research at the Agbogbloshie e-waste site in Ghana showed that soils in dismantling areas contained PBDD/Fs at levels of 11–1000 nanograms per gram (ng/g) dw, while open burning areas had concentrations of 1.3–380 ng/g dw. researchgate.net In these highly contaminated zones, PBDFs were found to be a more significant contributor to the total PBDD/F concentration than polybrominated dibenzo-p-dioxins (PBDDs). d-nb.infopops.intresearchgate.net

Soils from open-burning sites of electronic wastes in Vietnam were found to be heavily contaminated with PBDFs, with concentrations ranging from 83 to 3,800 ng/g dw. pops.int Similarly, farmland soil in the vicinity of e-waste dismantling workshops in South China showed elevated levels of polybrominated diphenyl ethers (PBDEs), a precursor to PBDFs, with an average concentration of 19.1 ± 20.7 ng/g dw. nih.govresearchgate.net The spatial pattern clearly indicated higher concentrations closer to the e-waste workshops, which decreased with distance. nih.govresearchgate.net This trend highlights that e-waste recycling sites are significant point sources of PBDF contamination in soil.

Table 1: Concentration of Total PBDD/Fs and PBDFs in Soil from Various Locations

Location/SourceMatrixAnalyteConcentration Range
E-waste recycling facility, Eastern ChinaSoilTotal PBDD/Fs716 - 800,000 pg/g dw d-nb.infopops.intinchem.org
Agbogbloshie e-waste site, GhanaSoil (Dismantling Area)Total PBDD/Fs11 - 1,000 ng/g dw researchgate.net
Agbogbloshie e-waste site, GhanaSoil (Open Burning Area)Total PBDD/Fs1.3 - 380 ng/g dw researchgate.net
E-waste open burning sites, VietnamSoilTotal PBDFs83 - 3,800 ng/g dw pops.int
Farmland near e-waste site, South ChinaSoilTotal PBDEs19.1 ± 20.7 ng/g dw nih.govresearchgate.net

Plant Uptake and Accumulation

Plants can absorb PBDFs and their precursors from the environment through several pathways, including root uptake from contaminated soil and atmospheric deposition onto leaf surfaces. nih.gov The efficiency of these uptake mechanisms is dependent on the specific chemical properties of the congener, such as its degree of bromination and lipophilicity.

Root uptake from soil is generally more significant for less brominated congeners (e.g., di- to penta-brominated) due to their higher mobility. d-nb.infoamazonaws.com Highly brominated compounds, being more lipophilic, tend to adsorb strongly to soil organic matter, limiting their availability for root absorption. amazonaws.com

Atmospheric deposition is considered the dominant pathway for the accumulation of more highly brominated compounds in plants. amazonaws.comacs.org A study at an e-waste site in southern China measured the concentrations of various BFRs in eucalyptus leaves and pine needles. acs.org The total BFR concentrations ranged from 30.6 to 154 ng/g dw in eucalyptus leaves and 15.1 to 236 ng/g dw in pine needles, with higher levels observed in winter and spring. acs.org Once absorbed, PBDEs can be transformed within plant tissues into other compounds, including PBDFs. amazonaws.com

A study conducted at a large-scale e-waste recycling facility analyzed leaves from plants on the grounds and found total PBDD/F concentrations ranging from 113 to 818 pg/g dw. d-nb.infopops.intinchem.org This indicates that vegetation in contaminated areas can accumulate these compounds, potentially introducing them into the local food chain.

Presence in Anthropogenic Matrices

The primary source of PBDFs in the environment is their presence as contaminants in commercial BFR formulations and their subsequent release from products containing these flame retardants.

PBDFs, including tetrabromodibenzofurans (TBDFs), are often found as impurities in BFR products, particularly in older formulations of PBDEs. researchgate.net The recycling of plastics from e-waste and end-of-life vehicles, which often contain these BFRs, can lead to the contamination of new consumer goods. ipen.orgipen.org

Analyses of consumer products have confirmed the presence of PBDD/Fs. A study of black plastic toys and other consumer items from 26 countries detected PBDD/Fs in all samples, with levels reaching up to 13,900 pg TEQ/g. pops.int Another investigation into products from African and Arabic countries found that items made from recycled plastic, such as toys, hair accessories, and kitchen utensils, were contaminated with BFRs and, by extension, their PBDD/F byproducts. ipen.orgresearchgate.net For instance, high concentrations of PBDEs were found in office supplies (up to 151 ppm OctaBDE and 296 ppm DecaBDE) and hair accessories. ipen.org The presence of these precursors implies the potential for PBDF contamination.

Indoor environments can have elevated concentrations of PBDFs due to their release from consumer products such as electronics, furniture with polyurethane foam, and textiles. researchgate.net PBDFs are not chemically bound to the plastic or foam and can migrate into the surrounding environment, accumulating in house dust.

Studies have consistently detected PBDFs in indoor dust samples. An analysis of dust from computer rooms found low levels of tetra-brominated dibenzodioxins (tetraBDDs) at concentrations up to 1 µg/kg and 2,3,7,8-substituted tetra- and penta-brominated dibenzofurans (pentaBDFs) at up to 0.07 µg/kg. inchem.org A Swedish study also reported the presence of various emerging BFRs and PBDFs in indoor dust, suggesting diffuse emissions from household products. diva-portal.org PBDEs, the precursors to PBDFs, have been measured in house dust at concentrations ranging from 430 to 17,000 ng/g. researchgate.net The dust in indoor environments, such as gyms, has been found to contain significant levels of PBDEs (mean of 2670 ng/g), which can be a source of PBDFs. fsri.org

Waste disposal and recycling sites, especially those that handle e-waste, are major hotspots for PBDF contamination. The improper dismantling, shredding, and thermal processing of electronic products release significant quantities of these compounds into the environment.

High concentrations of PBDFs have been measured in various matrices from these facilities. At an e-waste recycling plant in China, electronic shredder residue contained total PBDD/Fs ranging from 392 to 18,500 pg/g dw, and workshop-floor dust had even higher levels, from 89,600 to 143,000 pg/g dw. pops.intinchem.org In these samples, the concentrations of PBDFs were several orders of magnitude higher than those of PBDDs. pops.intinchem.org

Soil and dust samples from e-waste sites in several countries show a similar pattern of high contamination. For example, settled dust in e-waste site workshops in Vietnam had PBDD/F levels of 7.7–63 ng/g. researchgate.net Studies in Kalasin, Thailand, found a clear concentration gradient of PBDD/Fs in soil and dust, with the highest levels at the e-waste dumpsite, decreasing with distance. researchgate.net At the Agbogbloshie e-waste site in Ghana, PBDFs were found to be the primary contributors to the total dioxin-like toxicity in soil samples. researchgate.net

Table 2: Concentration of Total PBDD/Fs in Samples from Waste/Recycling Sites

Location/SourceMatrixAnalyteConcentration Range
E-waste recycling facility, ChinaElectronic Shredder ResidueTotal PBDD/Fs392 - 18,500 pg/g dw pops.intinchem.org
E-waste recycling facility, ChinaWorkshop Floor DustTotal PBDD/Fs89,600 - 143,000 pg/g dw pops.intinchem.org
E-waste workshops, VietnamSettled DustTotal PBDD/Fs7.7 - 63 ng/g researchgate.net
Agbogbloshie e-waste site, GhanaSoil (Dismantling Area)Total PBDD/Fs11 - 1,000 ng/g dw researchgate.net

Congener Profiles and Source Apportionment

The analysis of congener profiles—the relative abundance of different PBDD and PBDF isomers—is a critical tool for identifying the sources of contamination. amazonaws.com Different sources, such as specific commercial BFR mixtures or particular thermal processes, produce characteristic congener patterns.

For instance, the congener profile in house dust can indicate the type of BFR-treated products present. The dominance of octabromodibenzofuran (OBDF) is often linked to materials treated with the DecaBDE commercial mixture, whereas a high proportion of tetrabromodibenzofuran (TBDF) can suggest the presence of products treated with the PentaBDE mixture. diva-portal.org

Thermal processes significantly influence congener profiles. The pyrolysis of acrylonitrile-butadiene-styrene (ABS) plastic containing the flame retardant tetrabromobisphenol A (TBBPA) has been shown to primarily generate 2,3,7,8-TBDF and 2,3,7,8-TBDD. pops.int In e-waste plastics treated with DecaBDE, the PBDD/F homologue pattern is clearly dominated by octabromodibenzofuran (OctaBDF) and other highly brominated PBDFs. researchgate.net

At e-waste sites, the congener profiles in soil can reveal the transformation processes occurring. For example, at the Agbogbloshie site, the profiles suggested that mixed bromo/chloro dibenzofurans (PXDFs) were primarily formed from PBDFs through successive bromine-to-chlorine exchange reactions during uncontrolled burning. researchgate.net The investigation of these unique chemical fingerprints allows researchers to trace the pollutants back to their origins and understand their formation pathways in the environment. amazonaws.comnih.govnih.gov

Table of Compound Names

Abbreviation/Common NameChemical Name
This compound1,2,6,8-Tetrabromodibenzofuran
PBDD/FsPolybrominated dibenzo-p-dioxins and dibenzofurans
PBDFsPolybrominated dibenzofurans
TBDFTetrabromodibenzofuran
PBDDsPolybrominated dibenzo-p-dioxins
PBDEsPolybrominated diphenyl ethers
PCDD/FsPolychlorinated dibenzo-p-dioxins and dibenzofurans
TBBPATetrabromobisphenol A
OBDFOctabromodibenzofuran
OctaBDFOctabromodibenzofuran
PXDFsMixed bromo/chloro dibenzofurans
TBPE1,2-bis(tribromophenoxy)ethane
TBDDsTetrabromodibenzo-p-dioxins
DecaBDEDecabromodiphenyl ether
PentaBDEPentabromodiphenyl ether
tetraBDDsTetrabromodibenzodioxins
pentaBDFsPentabromodibenzofurans
2,3,7,8-TBDD2,3,7,8-Tetrabromodibenzo-p-dioxin
2,3,7,8-TBDF2,3,7,8-Tetrabromodibenzofuran (B3055897)
1,2,3,7,8-PeBDF1,2,3,7,8-Pentabromodibenzofuran
1,2,3,4,7,8-HxBDF1,2,3,4,7,8-Hexabromodibenzofuran
PCBsPolychlorinated biphenyls

Environmental Fate and Transformation of 1,2,6,8 Tetrabromo Dibenzofuran

Transport and Partitioning Between Environmental Media

The movement and distribution of 1,2,6,8-Tetrabromo-dibenzofuran across different environmental compartments—air, water, soil, and sediment—are governed by complex partitioning processes.

The exchange of compounds like this compound between the atmosphere and water bodies is a critical process influencing their environmental concentrations and residence times. acs.org Atmospheric deposition is a primary pathway for such pollutants to enter large water bodies. acs.org For similar compounds, the direction of this exchange, whether from air to water (deposition) or water to air (volatilization), is influenced by factors like water solubility and vapor pressure. researchgate.net Studies on related polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that less chlorinated compounds tend to volatilize from water into the air. researchgate.net

Due to their low water solubility and high affinity for organic matter, polyhalogenated aromatic compounds like this compound tend to adsorb to particulate matter in the water column and eventually settle in the sediment. researchgate.netaimspress.com This process, known as water-sediment partitioning, leads to the accumulation of these compounds in bottom sediments, which can act as long-term sinks and potential sources of contamination. skb.com The partitioning behavior is influenced by the organic carbon content of the sediment. epa.gov For similar compounds, high partition coefficients (Koc) indicate a strong tendency to bind to sediment organic carbon. epa.gov

The movement of this compound between soil and the atmosphere is another key environmental transport process. Atmospheric deposition is a significant source of these compounds to terrestrial environments. researchgate.net Once in the soil, they can be transported bound to soil particles through erosion and runoff. pops.int The potential for volatilization from soil back into the air exists, particularly for less halogenated congeners. nih.gov Studies on related PCDD/Fs suggest that lower-chlorinated compounds can exhibit a strong net volatilization from soil to air, while higher-chlorinated ones may be closer to equilibrium. researchgate.net

Degradation Pathways

This compound can be transformed in the environment through various degradation processes, primarily driven by light and heat.

Photolysis, or degradation by light, is a significant pathway for the breakdown of polyhalogenated dibenzofurans. inchem.orgnih.gov When exposed to sunlight, particularly in the presence of hydrogen-donating solvents, these compounds can undergo reductive dehalogenation, where bromine atoms are sequentially removed. nih.gov This process has been observed for related chlorinated and brominated compounds. nih.govpops.int The rate and extent of photolysis can be influenced by the surrounding medium. For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown enhanced degradation rates in natural lake water compared to distilled water, suggesting that substances in the natural water can sensitize the reaction. csbsju.edu While photolysis can lead to the breakdown of these compounds, it can also potentially form other, sometimes more toxic, degradation products. pops.int

Table 1: Photodegradation of Halogenated Dibenzofurans

Compound Conditions Key Findings Reference
Dichlorodibenzofuran Methanol solution, 310 nm UV light Reductive dechlorination occurred. nih.gov
Octachlorodibenzofuran Thin film, sunlight Showed significant decomposition. nih.gov
2,3,7,8-Tetrachlorodibenzofuran (T4CDF) Lake water, sunlight Enhanced degradation rate compared to distilled water; reductive dechlorination confirmed. csbsju.edu
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) Lake water, sunlight Enhanced degradation rate; photoproducts included trichlorodibenzofurans. csbsju.edu

Thermolytic degradation, or breakdown due to heat, is another important transformation pathway, particularly relevant in industrial processes like waste incineration. scispace.comresearchgate.net The thermal decomposition of materials containing brominated flame retardants, which can be precursors to PBDFs, can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. scispace.comresearchgate.net Studies on the thermal degradation of related compounds have shown that the process can involve the loss of hydrogen bromide (HBr) and the cleavage of chemical bonds at high temperatures. scispace.comresearchgate.net The specific products of thermolysis depend on the temperature and the presence of other substances. researchgate.net For example, the thermal decomposition of tetrabromobisphenol A (TBBA), a common flame retardant, can produce brominated phenols which can then act as building blocks for the formation of PBDD/Fs. scispace.com

Table 2: Thermal Degradation of Brominated Compounds

Compound/Material Temperature Key Products/Observations Reference
Tetrabromobisphenol A (TBBA) High temperatures HBr, brominated phenols, PBDD/Fs. scispace.com
Electronic boards with brominated flame retardants >300°C Hydrogen bromide, phenol (B47542), polybrominated phenols. researchgate.net
1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE) 340°C Tribromophenol, vinyl tribromophenyl ether; secondary reactions can form PBDDs. researchgate.net

Biodegradation Processes

Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in their environmental fate. For halogenated compounds like this compound, these processes are often slow and dependent on specific microbial populations and environmental conditions.

While specific studies on the microbial degradation of the this compound isomer are limited, the mechanisms can be inferred from studies on structurally related chlorinated and brominated compounds. pops.intuth.gr The aerobic degradation of dibenzofurans is often initiated by an enzymatic attack on the aromatic ring system. uth.gr

The best-characterized bacterial degradation of dibenzofuran-like structures involves an initial attack by angular dioxygenases. uth.gr These enzymes introduce two hydroxyl groups by attacking a carbon ring adjacent to the ether bridge (e.g., at the 4 and 4a positions in the dibenzofuran (B1670420) core). uth.gr This initial oxidation breaks the aromaticity of one of the rings, making the molecule susceptible to further enzymatic degradation. For chlorinated dibenzofurans, this pathway leads to the opening of the ring and subsequent mineralization. uth.gr It is presumed that brominated dibenzofurans undergo similar initial oxidative attacks, although the rate and extent may be influenced by the position and number of bromine substituents.

Reductive debromination is a significant transformation pathway for polybrominated compounds, particularly under anaerobic (oxygen-deficient) conditions found in sediments and certain soils. pops.int This process involves the microbial removal of bromine atoms, which are replaced by hydrogen atoms. pops.int

Formation of Transformation Products

During metabolic processes, parent compounds like this compound can be converted into various byproducts, known as transformation products or metabolites.

One of the primary metabolic pathways for PBDFs in biological systems is hydroxylation, which involves the enzymatic introduction of a hydroxyl (-OH) group onto the aromatic structure. nih.govresearchgate.net This process is a common detoxification mechanism in vertebrates, as it increases the water solubility of the compound, facilitating its excretion.

Table 1: Metabolic Transformation of Brominated Dibenzofurans in Mouse Liver

This table shows the molar ratio of monohydroxylated metabolites to the parent compound (M/P) in the liver of mice at 1-day post-exposure, indicating the relative extent of metabolic transformation for different PBDFs.

CompoundDegree of BrominationM/P Ratio (Metabolite/Parent)Reference
2,3,8-TrBDFTribromo0.27 nih.govresearchgate.net
2,3,7-Tribromo-8-chloro-DFTribromo/Monochloro0.83 x 10⁻⁴ to 4.5 x 10⁻⁴ nih.govresearchgate.net
2,3,7,8-TeBDFTetrabromo0.78 x 10⁻³ to 1.5 x 10⁻³ nih.govresearchgate.net
1,2,3,7,8-PeBDFPentabromo3.5 x 10⁻⁵ to 5.1 x 10⁻⁵ nih.govresearchgate.net

Environmental Persistence and Stability

This compound is classified as a persistent organic pollutant, a designation reflecting its high stability in the environment. evitachem.com Its chemical structure, characterized by a stable dibenzofuran core and multiple carbon-bromine bonds, makes it resistant to chemical, physical, and biological degradation. evitachem.com This high persistence means it can remain in the environment for long periods, allowing for long-range transport and accumulation in soil, sediment, and biota. evitachem.comnih.gov

The persistence of PBDFs is comparable to that of their chlorinated analogs (PCDFs). nih.gov Although the carbon-bromine bond is generally weaker than the carbon-chlorine bond, this does not necessarily translate to a faster degradation or elimination rate in biological systems. nih.gov Studies have shown that 2,3,7,8-substituted brominated congeners exhibit persistence in biota similar to their chlorinated counterparts. nih.gov The low water solubility and high lipophilicity of these compounds contribute to their tendency to bioaccumulate in the fatty tissues of organisms. evitachem.com While stable under many conditions, some degradation may occur under prolonged exposure to UV light. evitachem.com

Bioaccumulation and Trophic Transfer of 1,2,6,8 Tetrabromo Dibenzofuran in Ecosystems

Bioaccumulation in Aquatic Organisms

Aquatic ecosystems are significant sinks for many persistent organic pollutants. The bioaccumulation of these compounds in aquatic organisms is a critical concern due to the potential for transfer to higher organisms, including humans, through the consumption of contaminated seafood.

Aquatic invertebrates, particularly benthic organisms that live in and around sediments, are key players in the transfer of contaminants from the abiotic environment to the food web. There is a lack of specific data on the bioaccumulation of 1,2,6,8-Tetrabromo-dibenzofuran in aquatic invertebrates. However, studies on other persistent organic pollutants have demonstrated that invertebrates can accumulate these substances from contaminated sediments and water. nih.govnih.gov The feeding strategies and habitat of different invertebrate species can significantly influence their exposure and subsequent bioaccumulation levels. nih.gov Given the hydrophobic nature of PBDFs, it is expected that they would partition into the tissues of aquatic invertebrates, although the extent of this for this compound is currently unknown.

The Bioaccumulation Factor (BAF) is a key metric used to quantify the potential of a chemical to accumulate in an organism from all environmental exposures. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water) at steady state. wa.govskb.sewa.gov There are no empirically determined BAF values specifically for this compound reported in the available literature. For related compounds, such as other PBDEs, BAF values have been shown to be significant, indicating a high potential for bioaccumulation. researchgate.net The Washington State Department of Ecology, for instance, lists 2,3,7,8-tetrabromodibenzofuran (B3055897) as a persistent, bioaccumulative toxin. nih.govwa.govwa.gov Without specific studies, the BAF for this compound can only be estimated through modeling based on its physicochemical properties, but such estimates would require experimental validation.

Bioaccumulation in Terrestrial Organisms

The transfer of contaminants from soil to terrestrial organisms is another important pathway for bioaccumulation. Soil invertebrates and plants can take up chemicals from the soil, introducing them into the terrestrial food web.

Data on the uptake of this compound by soil invertebrates, such as earthworms, is not available. However, research on other brominated flame retardants like polybrominated diphenyl ethers (PBDEs) has shown that earthworms can bioaccumulate these compounds from contaminated soil. researchgate.net The bioaccumulation in soil invertebrates is influenced by factors such as the concentration of the contaminant in the soil, the organic matter content of the soil, and the feeding behavior of the invertebrate species. nih.gov It is plausible that this compound, if present in soil, would be available for uptake by soil-dwelling invertebrates, but the extent of this bioaccumulation remains unquantified.

Information regarding the bioaccumulation of this compound in plants is currently absent from the scientific literature. Studies on other brominated flame retardants have indicated that some plant species can take up these compounds from the soil and translocate them to different parts of the plant. nih.gov The efficiency of uptake and translocation varies depending on the plant species and the specific chemical properties of the compound. nih.gov Given the lack of data, the potential for this compound to be taken up by plants and enter the terrestrial food chain through this route is speculative and requires further investigation.

Biota-Sediment Accumulation Factors (BSAFs)

The Biota-Sediment Accumulation Factor (BSAF) is a key parameter used in environmental science to describe the partitioning of a contaminant between sediment and an organism. It is calculated as the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. ornl.govsfei.orgdren.mil A BSAF value greater than 1 suggests that the organism is likely accumulating the chemical from the sediment. nih.gov

Despite the importance of this metric, a review of available scientific literature yielded no specific research or data on the Biota-Sediment Accumulation Factors (BSAFs) for the compound This compound . While studies have calculated BSAFs for other polyhalogenated dibenzofurans, such as specific polychlorinated congeners (PCDFs), no data tables or specific values for this compound could be located. researchgate.netnih.gov

Biota-Soil Accumulation Factors (BSAFts)

The Biota-Soil Accumulation Factor (BSAFt or BSAFsoil) quantifies the uptake of a contaminant by an organism relative to its concentration in the soil. ontosight.aiethernet.edu.et This factor is essential for understanding the transfer of pollutants in terrestrial ecosystems and is generally calculated as the ratio of the contaminant concentration in the biota to that in the soil. ontosight.ai

A thorough search of scientific databases and literature reveals a lack of specific studies concerning the Biota-Soil Accumulation Factors (BSAFts) for This compound . Consequently, no data tables or research findings on the BSAFt for this specific congener can be presented.

Trophic Transfer and Biomagnification

Trophic transfer is the process by which contaminants are passed from one trophic level to the next within a food web. epa.gov Biomagnification, a related concept, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. karenkiddlab.comusgs.govnih.gov

Trophic Transfer Factors (TTFs) and Trophic Magnification Factors (TMFs)

Trophic Transfer Factors (TTFs), also known as biomagnification factors (BMFs), quantify the transfer of a contaminant from a specific prey to its predator. The Trophic Magnification Factor (TMF) provides a broader measure of a chemical's potential to biomagnify across an entire food web, calculated from the slope of the relationship between contaminant concentration and the trophic level of various organisms. nih.govnih.gov A TMF value significantly greater than 1 is a strong indicator that the chemical is biomagnifying. karenkiddlab.comusgs.gov

Despite the utility of these metrics in assessing environmental risk, no published studies were found that specifically calculate or report Trophic Transfer Factors (TTFs) or Trophic Magnification Factors (TMFs) for This compound . Research is available for other halogenated compounds, including some polybrominated diphenyl ether (PBDE) congeners and polychlorinated biphenyls (PCBs), but data for this specific PBDF congener is absent from the current scientific literature. nih.govnih.gov

Food Web Dynamics and Contaminant Transfer

The structure and dynamics of a food web, including the feeding relationships and energy flow between producers, consumers, and decomposers, govern the pathways for contaminant transfer. epa.govmdpi.com The transfer of persistent organic pollutants is influenced by the chemical's properties and the ecological characteristics of the species within the food web. griffith.edu.au

There is a significant gap in the scientific literature regarding the food web dynamics and contaminant transfer specifically for This compound . While general principles of how persistent pollutants move through aquatic and terrestrial food webs are well-established, no specific studies detailing the pathways or modeling the transfer of this particular compound within an ecosystem could be identified.

Interspecies Differences in Bioaccumulation and Biomagnification

Different species within a food web can exhibit significant variations in their ability to accumulate and magnify contaminants. These differences are often due to factors such as metabolic capacity, feeding habits, fat content, age, and trophic position. nih.govnih.gov For example, some species may be able to metabolize and excrete certain congeners more efficiently than others, leading to different accumulation patterns. nih.gov

No research was found that specifically investigates or documents interspecies differences in the bioaccumulation and biomagnification of This compound .

Trophic Dilution Phenomena

In some cases, the concentration of a contaminant can decrease with increasing trophic level, a phenomenon known as trophic dilution or biodilution. This is often observed for less persistent or more easily metabolized compounds.

A comprehensive literature search did not yield any studies that report or discuss trophic dilution phenomena specifically in relation to This compound . Therefore, there is no available information to confirm whether this compound undergoes trophic dilution in any ecosystem.

Influence of Physicochemical Parameters on

The bioaccumulation and trophic transfer of persistent organic pollutants (POPs) like this compound are significantly governed by their physicochemical properties. These parameters determine how the compound partitions between different environmental compartments such as water, soil, air, and biota. While specific data for the 1,2,6,8-isomer is limited, the behavior of other polybrominated dibenzofurans (PBDFs) and POPs provides a framework for understanding its environmental fate.

Role of Octanol-Water Partition Coefficient (KOW)

The n-octanol-water partition coefficient (KOW), typically expressed as its logarithm (log KOW), is a critical measure of a chemical's lipophilicity, or its tendency to associate with lipids (fats) rather than water. wikipedia.org Chemicals with high log KOW values are more likely to be taken up and stored in the fatty tissues of organisms, a process known as bioaccumulation. wikipedia.org

Role of Octanol-Air Partition Coefficient (KOA)

The octanol-air partition coefficient (KOA) describes the partitioning of a chemical between n-octanol (as a surrogate for organic matter) and the air. iyte.edu.traip.org This parameter is fundamental for understanding the distribution of chemicals between the atmosphere and various environmental organic phases, including atmospheric particles, soil, vegetation, and animal tissues. iyte.edu.traip.orgkorea.ac.kr

KOA is particularly important for assessing the bioconcentration of airborne chemicals in foliage and in air-breathing organisms. nih.gov Compounds with a low octanol-water partition coefficient (KOW) but a high KOA can still biomagnify significantly in terrestrial food chains. korea.ac.kr The KOA value, often considered alongside KOW and the air-water partition coefficient (KAW), is crucial for multimedia fate models that predict the environmental transport and final destination of pollutants. nih.govd-nb.info While a specific KOA value for this compound is not specified in the reviewed scientific literature, its semi-volatile nature suggests that KOA would be a key parameter in describing its partitioning from the atmosphere to terrestrial and aquatic ecosystems.

Toxicokinetics and Elimination in Model Organisms

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) by an organism. Studies on model organisms, primarily rodents, provide insight into how PBDFs are processed in the body. It is crucial to note that much of the detailed research has focused on the more toxic 2,3,7,8-substituted congeners, with limited data available for other isomers like this compound. However, findings for structurally related compounds offer valuable information.

Hepatic and Brain Uptake Ratios

Following oral exposure in mice, PBDFs are primarily distributed to and stored in the liver and adipose tissue. nih.govnih.gov However, the uptake efficiency varies between different congeners. Studies on several 2,3,7,8-substituted PBDFs show that their hepatic uptake ratios are generally lower than that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dntb.gov.uaresearchgate.netnih.gov

For instance, in C57BL/6J mice, the hepatic uptake of TCDD can be as high as 84% of the administered dose, while the uptake for 2,3,7,8-substituted PBDFs decreases as the number of bromine atoms increases. dntb.gov.uaresearchgate.netnih.gov A study on 1,2,7,8-TeBDF, another tetrabrominated isomer, also indicated a significant affinity for the liver and adipose tissue in rats. nih.gov

In contrast, the brain is not a major target for accumulation. The brain uptake ratios for several studied PBDFs were found to be very low, at less than 0.05%. nih.govdntb.gov.uaresearchgate.netresearchgate.net Furthermore, the ratio of transfer from plasma to the brain was observed to decrease as the number of bromine atoms on the dibenzofuran (B1670420) structure increased. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Table 1: Hepatic and Brain Uptake of Selected Dibenzofurans in Mice

Compound Hepatic Uptake Ratio (% of dose) Brain Uptake Ratio (% of dose)
2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) 42% dntb.gov.uaresearchgate.netnih.gov <0.05% dntb.gov.uaresearchgate.netresearchgate.net
2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) 33% dntb.gov.uaresearchgate.netnih.gov <0.05% dntb.gov.uaresearchgate.netresearchgate.net

Elimination Kinetics and Half-lives

The persistence of a compound in an organism is determined by its elimination rate, often expressed as a half-life (t½), which is the time required for the concentration of the substance to decrease by half. libretexts.org For many PBDFs, elimination from the liver follows first-order kinetics, meaning the rate of elimination is proportional to the amount of the compound present. nih.govdntb.gov.uaresearchgate.net

The substitution pattern on the dibenzofuran molecule is a major factor influencing the elimination rate. Congeners with bromine atoms at the 2, 3, 7, and 8 positions are generally more persistent. nih.gov For example, the hepatic elimination half-life of 2,3,7,8-TeBDF in mice is 8.8 days, which is comparable to the 8.7-day half-life of TCDD. nih.govdntb.gov.uaresearchgate.netresearchgate.net In contrast, non-2,3,7,8-substituted congeners are often eliminated more rapidly. A study on the non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) found it was poorly retained in the liver and quickly eliminated. nih.govdntb.gov.uaresearchgate.net Similarly, the elimination half-life for 1,2,7,8-TeBDF from the body of rats was reported to be just 1 day. who.int Given that this compound also lacks the 2,3,7,8-substitution pattern, it is expected to have a shorter biological half-life compared to its 2,3,7,8-substituted isomer.

Table 2: Hepatic Elimination Half-lives of Selected Dioxin-like Compounds in Mice

Compound Elimination Half-life (days)
2,3,8-Tribromodibenzofuran (TrBDF) 4.2 (terminal phase) nih.gov
2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) 5.6 nih.govdntb.gov.uaresearchgate.netresearchgate.net
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 8.7 nih.govdntb.gov.uaresearchgate.netresearchgate.net
2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) 8.8 nih.govdntb.gov.uaresearchgate.netresearchgate.net

Metabolic Transformation and its Contribution to Elimination

Metabolic transformation is a key process for the elimination of foreign compounds from the body. For PBDFs, studies in mice have shown that they can be metabolized in the liver into monohydroxylated products. nih.govdntb.gov.uaresearchgate.netnih.gov However, the significance of this metabolic pathway for elimination varies greatly depending on the congener's structure. nih.govresearchgate.net

Molecular Mechanisms of Action and Receptor Interactions of 1,2,6,8 Tetrabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH/PAS) protein superfamily. mdpi.comnih.gov In its inactive state, the AhR resides in the cytoplasm, where it is part of a multiprotein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23. mdpi.comfrontiersin.orgresearchgate.net The binding of a ligand, such as a polybrominated dibenzofuran (B1670420), is the critical initiating step that triggers the receptor's biological activity.

The AhR functions as a ligand-dependent transcription factor. t3db.camdpi.com Without a bound ligand, it remains sequestered in the cytoplasm and is transcriptionally inactive. frontiersin.orgresearchgate.net The binding of an agonist, such as 1,2,6,8-Tetrabromo-dibenzofuran, induces a series of conformational changes in the receptor protein. This activation event is the prerequisite for its translocation into the nucleus and its subsequent function as a regulator of gene expression. mdpi.comnih.gov The ultimate biological and toxic responses associated with these compounds are a direct consequence of this ligand-activated transcriptional activity. t3db.canih.gov

The AhR protein contains several functional domains, including the Per-ARNT-Sim (PAS) domain, which is crucial for both ligand binding and dimerization with partner proteins. mdpi.comfrontiersin.org The PAS region contains two degenerate repeat segments, PAS-A and PAS-B. nih.gov The C-terminal half of the PAS domain, specifically the PAS-B subdomain, is recognized as the primary ligand-binding site. researchgate.net It is within this pocket that this compound is thought to bind, an interaction that stabilizes the activated conformation of the receptor.

Upon ligand binding within the PAS-B domain, the AhR undergoes a significant conformational change. This transformation leads to the dissociation of the cytoplasmic protein complex, unmasking a nuclear localization signal. mdpi.comresearchgate.net The now-activated AhR-ligand complex is transported from the cytoplasm into the nucleus. mdpi.comnih.gov This nuclear translocation is a pivotal step, moving the receptor from its quiescent cytoplasmic location to the site of transcriptional regulation.

Once inside the nucleus, the ligand-bound AhR encounters and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. t3db.camdpi.com ARNT is another member of the bHLH/PAS family and serves as an essential partner for AhR's function. nih.gov The formation of the AhR/ARNT heterodimer is a critical step, as this complex is the transcriptionally active unit that recognizes and binds to specific DNA sequences. mdpi.comnih.gov Dimerization involves both the bHLH and PAS domains of each protein. nih.gov

The activated AhR/ARNT heterodimer functions by binding to specific DNA sequences located in the promoter and enhancer regions of target genes. mdpi.com These recognition sites are known as Dioxin Responsive Elements (DREs), also referred to as Xenobiotic Responsive Elements (XREs). t3db.canih.govnih.gov The binding of the AhR/ARNT complex to DREs recruits transcriptional coactivators, which in turn direct RNA polymerase II and other components of the general transcription machinery to initiate the transcription of downstream genes. nih.govnih.gov

The binding of the AhR/ARNT complex to DREs results in the up-regulation of a battery of target genes, most notably those involved in xenobiotic metabolism. mdpi.comnih.gov This includes genes for Phase I and Phase II metabolizing enzymes. Research on related compounds has demonstrated significant induction of these genes. For example, exposure to 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF) has been shown to significantly increase the mRNA expression of Cyp1a1 and Cyp1b1. researchgate.net

Key target genes regulated by the AhR pathway include:

CYP1A1 (Cytochrome P450 1A1): A phase I enzyme crucial for the metabolism of polycyclic aromatic hydrocarbons and other xenobiotics. Its induction is a hallmark of AhR activation. t3db.canih.govplos.org

CYP1B1 (Cytochrome P450 1B1): Another phase I enzyme involved in the metabolism of xenobiotics and endogenous compounds like steroids. t3db.camdpi.comresearchgate.net

UGT1A6 (UDP-glucuronosyltransferase 1A6): A phase II enzyme that conjugates various substrates, including phenols, to facilitate their excretion. nih.govnih.gov

The induction of these and other genes, such as the AhR repressor (AHRR) which creates a negative feedback loop, constitutes the primary molecular response to exposure to compounds like this compound. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Key Steps in the AhR Signaling Pathway

StepLocationKey Molecules InvolvedOutcome
1. Ligand Binding CytoplasmThis compound, AhR (PAS-B Domain)AhR activation and conformational change.
2. Dissociation CytoplasmAhR, HSP90, AIP, p23Release of AhR from the inhibitory complex.
3. Nuclear Translocation Cytoplasm to NucleusAhR-ligand complexMovement of the activated receptor into the nucleus.
4. Dimerization NucleusAhR-ligand complex, ARNTFormation of the transcriptionally active AhR/ARNT heterodimer.
5. DNA Binding NucleusAhR/ARNT heterodimer, DREsRecognition and binding to specific DNA sequences.
6. Gene Transcription NucleusAhR/ARNT/DRE complex, RNA Polymerase IIInitiation of target gene transcription.

Table 2: Major AhR Target Genes and Their Functions

GeneEnzyme FamilyFunction
CYP1A1 Cytochrome P450 (Phase I)Metabolizes polycyclic aromatic hydrocarbons and other foreign chemicals. t3db.caplos.org
CYP1B1 Cytochrome P450 (Phase I)Metabolizes xenobiotics and endogenous compounds, including hormones. mdpi.comresearchgate.net
UGT1A6 UDP-glucuronosyltransferase (Phase II)Detoxifies phenolic compounds through glucuronidation. nih.govnih.gov
AHRR AhR RepressorActs as a negative feedback regulator of the AhR signaling pathway. mdpi.comresearchgate.net

AhR-Associated Protein Interactions

In its unliganded state, the AhR resides in the cytoplasm, where it is associated with a complex of chaperone and co-chaperone proteins that maintain its conformation and prevent its translocation to the nucleus. biorxiv.orgnih.govmedchemexpress.com This protein complex is crucial for the proper functioning of the AhR signaling pathway.

Heat Shock Protein 90 (hsp90) is a critical molecular chaperone that plays a central role in the AhR signaling cascade. The AhR is associated with a dimer of hsp90 in the cytoplasm. ki.seresearchgate.net This interaction is essential for maintaining the AhR in a ligand-receptive conformation. nih.gov Upon ligand binding, hsp90 assists in the conformational changes required for the exposure of the nuclear localization signal on the AhR, facilitating its movement into the nucleus. biorxiv.org Cryo-electron microscopy studies of the cytosolic complex have revealed that AHR is threaded through the lumen of a closed Hsp90 dimer. biorxiv.org The interaction between AhR and Hsp90 involves multiple interfaces, with one significant interface having a buried surface area of 731 Ų. biorxiv.org

In addition to hsp90, the cytosolic AhR complex also includes co-chaperones such as the X-associated protein 2 (XAP2), also known as ARA9 or AIP, and p23. biorxiv.orgmedchemexpress.comki.seresearchgate.net

XAP2 (AIP/ARA9): This co-chaperone directly interacts with both hsp90 and the AhR ligand-binding domain, acting as a brace to stabilize the entire cytosolic complex. biorxiv.orgresearchgate.net The N-terminal domain of XAP2 is in contact with the ligand-dependent transcription factor. whiterose.ac.uk The three tetratricopeptide repeats in the C-terminus of ARA9 are necessary for its interaction with the AhR complex. researchgate.net

p23: This co-chaperone is also part of the multiprotein complex and is thought to stabilize the AhR-hsp90 interaction. medchemexpress.comnih.gov Studies suggest that p23 acts to stabilize AhR-Hsp90 complexes and may play a role in the nuclear import of the receptor. nih.gov It is proposed that p23 inhibits the ATPase activity of Hsp90, thereby stabilizing the ATP-Hsp90-client protein complexes. nih.gov

The coordinated action of these proteins ensures the correct folding, stability, and ligand-induced activation of the AhR.

Non-Canonical AhR Signaling Pathways

While the canonical pathway involving nuclear translocation and dimerization with ARNT (Aryl hydrocarbon Receptor Nuclear Translocator) to bind to xenobiotic response elements (XREs) is the most well-understood, it does not account for all the effects mediated by AhR activation. mdpi.comnih.gov Emerging research points to the existence of non-canonical AhR signaling pathways. nih.gov

Upon ligand binding and dissociation from the cytoplasmic complex, the AhR can interact with other proteins besides ARNT. These alternative partners can include transcription factors like Krüppel-like factor 6 (KLF6) and members of the nuclear factor kappa B (NF-κB) family, such as RelB. mdpi.com The interaction with KLF6, for instance, leads to the recognition of novel non-consensus XREs and the regulation of genes involved in cell cycle control. mdpi.com Furthermore, there is evidence of "cross-talk" between the AhR signaling pathway and other signaling cascades, such as the one involving NF-κB, which can lead to residue-specific phosphorylation of RNA polymerase II and modulate gene expression. nih.gov Some studies have also revealed a transcription-independent function of AhR, where it may act as a protein adaptor to recruit kinases, thereby driving cellular processes without direct DNA binding. nih.gov

Computational and Experimental Approaches for Ligand-AhR Interactions

Understanding the precise interactions between ligands like this compound and the AhR is crucial for predicting their biological activity. Due to the lack of an X-ray crystal structure for the AhR ligand-binding domain (LBD), researchers have relied on computational and experimental techniques to elucidate these interactions. d-nb.inforesearchgate.net

In the absence of a crystal structure, homology modeling has been a valuable tool for creating three-dimensional models of the AhR LBD. nih.govd-nb.inforesearchgate.net These models are typically built using the known structures of related proteins, such as the HIF-2α PAS-B domain, as templates. unimib.itresearchgate.net By performing multiple sequence alignments of the AhR-LBD from different species, researchers can construct models to study inter- and intra-species differences in ligand binding. nih.gov These homology models allow for virtual ligand screening and molecular docking studies to predict the binding affinities of various compounds and to identify key amino acid residues within the binding pocket that are critical for ligand interaction. nih.govunimib.it The accuracy of these models has been supported by their ability to correlate well with experimentally determined binding affinities for a range of AhR ligands. d-nb.info

Table 1: Key Aspects of Homology Modeling for AhR LBD

AspectDescription
Purpose To create a 3D structural model of the AhR LBD in the absence of an experimental structure. d-nb.inforesearchgate.net
Methodology Based on the sequence similarity to proteins with known structures (templates), such as HIF-2α PAS-B. unimib.itresearchgate.net
Applications Virtual ligand screening, molecular docking, studying species-specific differences in ligand binding. nih.gov
Validation Correlation of predicted binding affinities with experimental data. d-nb.info

Site-directed mutagenesis is a powerful experimental technique used to validate the predictions made by homology models and to pinpoint the specific amino acid residues within the AhR LBD that are essential for ligand binding and receptor activation. unimib.itnih.gov This method involves systematically changing specific amino acids in the receptor's sequence and then assessing the impact of these mutations on ligand binding affinity and the subsequent activation of the AhR signaling pathway. unimib.it By comparing the activity of the wild-type receptor to that of the mutated versions, researchers can identify critical residues that form the ligand-binding pocket and are directly involved in the interaction with compounds like this compound. unimib.it This technique has been instrumental in confirming the functional significance of residues predicted by computational models. unimib.itnih.gov

Table 2: Principles of Site-Directed Mutagenesis in AhR Research

PrincipleDescription
Objective To identify specific amino acid residues critical for ligand binding and AhR function. unimib.it
Procedure Introduction of specific mutations (substitutions, insertions, deletions) into the AhR gene. biozilla.biohuji.ac.ilneb.com
Analysis Comparing the ligand binding and functional response of the mutated receptor to the wild-type receptor. unimib.it
Significance Validates computational models and provides direct evidence for the role of individual amino acids in the ligand-receptor interaction. unimib.itnih.gov

Molecular Docking and Binding Cavity Characterization

The initiation of a biological response by this compound is contingent upon its binding to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.com The ligand-binding domain of the AhR is located within the Per-ARNT-Sim (PAS) B repeat. mdpi.com Halogenated dibenzofurans, such as this compound, are known to bind to the AhR, which subsequently triggers the activation of transcription in the xenobiotic response element (XRE) promoter region. t3db.ca

While specific molecular docking studies for this compound are not widely detailed in public literature, the characterization of the AhR binding cavity for similar halogenated aromatic hydrocarbons (HAHs) provides significant insight. The binding of these ligands to the PAS-B domain is a critical event that regulates the flexibility of the domain and communication between different parts of the receptor complex. mdpi.com Molecular dynamics simulations of other ligands, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), show that ligand binding within the cavity allosterically stabilizes interactions at the DNA recognition site. mdpi.com This suggests that the binding of this compound likely induces specific conformational changes in the AhR, a prerequisite for its subsequent nuclear translocation and dimerization. nih.govnih.gov

Deciphering Dimerization Modes of PAS Domains (AhR:ARNT Complex)

Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus. nih.govibiantech.com Inside the nucleus, it dissociates from its chaperone protein complex and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govplos.org This dimerization is a crucial step for the complex to become transcriptionally active and is mediated through the basic-Helix-Loop-Helix (bHLH) and PAS domains of both proteins. plos.orgnih.gov

Computational homology models and mutagenesis studies have been employed to understand the precise dimerization interface. plos.org The interaction involves extensive hydrophobic contacts across six sub-contact surfaces: three within the bHLH domains, one cross-domain interaction, and two within the PAS-A domains. nih.gov Functional analyses suggest that models based on the CLOCK:BMAL1 dimer structure are most suitable for describing the AhR:ARNT dimerization, as mutations in key residues predicted by this model dramatically reduce DNA binding ability. plos.org The PAS-A and PAS-B domains of both AhR and ARNT are integral to this process, which transforms the AhR into its high-affinity DNA-binding form, ready to interact with Dioxin Responsive Elements (DREs) in the genome. plos.orgnih.gov

Ligand-Dependent Differences in AhR Functionality Modulation

The Aryl hydrocarbon Receptor can be activated by a structurally diverse range of compounds, and not all ligands elicit the same biological or toxicological outcomes. nih.govmdpi.com This phenomenon highlights the concept of ligand-dependent differences in AhR functional modulation, where ligands can act as selective AhR modulators (SAhRMs). mdpi.com

The specific structure of the ligand, such as this compound, can influence the conformation of the activated AhR:ARNT complex. These subtle structural differences in the activated receptor complex can, in turn, affect the recruitment of different coactivator or corepressor proteins. nih.gov This differential recruitment of coregulatory proteins to the DNA-bound AhR complex can lead to the activation of unique sets of genes, resulting in varied downstream responses. nih.gov For instance, some ligands may only transiently activate AhR-dependent gene expression, which is thought to be insufficient to produce the full spectrum of dioxin-like toxicity associated with persistent ligands like TCDD. nih.govnih.gov Furthermore, the ligand-activated AhR can also dimerize with partners other than ARNT, such as KLF6 and RelB, leading to binding at different DNA sites and regulation of a distinct gene set. nih.gov

AhR Regulatory Circuits (e.g., AhR Repressor - AhRR Competitor)

The AhR signaling pathway is subject to negative feedback regulation, a critical component of which is the AhR Repressor (AhRR). ibiantech.comnih.gov The AhRR gene is itself an AhR target, meaning its expression is induced by AhR activation, creating a regulatory loop. researchgate.netjcancer.org The primary function of the AhRR protein is to inhibit AhR signaling. nih.govpsu.edu

The mechanism of repression by AhRR is multifactorial. One proposed mechanism involves direct competition with the AhR for heterodimerization with their common partner, ARNT. nih.govresearchgate.net By forming an AhRR:ARNT complex, AhRR effectively sequesters ARNT, making it less available for the AhR. nih.gov This AhRR:ARNT complex can also compete with the AhR:ARNT complex for binding to Dioxin Responsive Elements (AHREs/DREs) on the DNA, thereby inhibiting the transcription of AhR target genes. nih.govpsu.edu However, studies have shown that repression can still occur even when competition for ARNT is prevented or when the AhRR is mutated to prevent DNA binding. nih.govnih.gov This suggests an additional mechanism of "transrepression," where AhRR acts through protein-protein interactions to inhibit AhR signaling without necessarily blocking the formation or DNA binding of the AhR-ARNT complex. nih.gov

Table of Key Proteins

Protein NameAbbreviationFunction
Aryl hydrocarbon ReceptorAhRLigand-activated transcription factor that binds this compound. mdpi.com
Aryl hydrocarbon Receptor Nuclear TranslocatorARNTDimerization partner for AhR, essential for DNA binding and transcriptional activation. plos.orgatlasgeneticsoncology.org
Aryl hydrocarbon Receptor RepressorAhRRNegative regulator of the AhR pathway; competes with AhR for ARNT and DNA binding. nih.govresearchgate.net
Heat Shock Protein 90Hsp90Chaperone protein that maintains AhR in a ligand-receptive conformation in the cytoplasm. nih.gov
Dioxin Responsive ElementDRESpecific DNA sequence to which the AhR:ARNT complex binds to regulate gene transcription. plos.org

Academic Perspectives on Regulatory and Policy Frameworks for Polybrominated Dibenzofurans

Inclusion in Toxicity Equivalency Factor (TEF) Schemes

The Toxicity Equivalency Factor (TEF) concept is a cornerstone of the risk assessment for dioxin-like compounds. It expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.comepa.gov This approach allows for the calculation of a total Toxic Equivalency (TEQ), which represents the aggregate dioxin-like activity of a complex mixture. oup.comepa.gov

WHO/UNEP Expert Consultations on Brominated Analogues

In 2011, a joint expert consultation by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) was convened to assess the potential inclusion of brominated analogues, such as PBDFs, into the WHO-TEF scheme. nih.gov The expert panel recognized that PBDFs and polybrominated dibenzo-p-dioxins (PBDDs) could be significant contributors to the total TEQs in human background exposure. nih.govresearchgate.net

While a comprehensive toxicological database for PBDFs was limited at the time, the panel noted that the available data on their biological and toxic effects, which are mediated through the aryl hydrocarbon receptor (AhR), were similar to their chlorinated counterparts. nih.govfood.gov.uk Based on the available evidence, particularly for mammalian systems, the experts recommended the provisional use of the same TEF values for the 2,3,7,8-substituted PBDFs as for their chlorinated analogues for human risk assessment, pending further research. nih.govresearchgate.net

Contribution of PBDFs to Total Dioxin Toxic Equivalencies (TEQs)

Studies have demonstrated that PBDFs can be a notable component of the total TEQ in various environmental and biological samples.

In Japanese house dust, applying the same TEF values as chlorinated congeners showed that brominated congeners could contribute up to 17% of the total TEQs. nih.gov

Analysis of human milk samples from Shanghai revealed an average TEQ from PBDFs of 0.42 pg/g lipid weight, contributing 6.8% to the combined TEQ of PBDD/Fs and PCDD/Fs. nih.gov

In other human milk monitoring studies, the contribution of PBDD/Fs to the total TEQ has been reported to be around 10% on average, and in some cases as high as 40%. pops.intdiva-portal.org

During accidental fires involving materials with brominated flame retardants, the contribution of PBDD/Fs to the total TEQ in gas and soot samples was found to be as high as 97%. pops.int

These findings underscore the importance of including PBDFs in risk assessments to avoid underestimating the total dioxin-like toxicity of a sample.

Development and Application of Relative Effect Potencies (REPs)

Relative Effect Potencies (REPs) are derived from individual in vivo or in vitro studies and measure the potency of a compound to produce a specific dioxin-like effect relative to TCDD. epa.govnih.gov These REPs form the scientific basis for establishing the consensus TEF values. oup.com

For PBDFs, REPs have been determined using various endpoints, such as enzyme induction (e.g., CYP1A1), thymic atrophy, and body weight loss in mammalian systems. nih.govresearchgate.net The WHO/UNEP expert panel reviewed the available REP data for PBDDs and PBDFs and found that, for mammals, the values were generally similar to or within one order of magnitude of their chlorinated analogues. nih.govresearchgate.net This similarity in potency at the mechanistic level supports the application of the TEF concept to these brominated compounds. food.gov.uk However, the panel also noted that the limited REP database for PBDFs did not permit a more refined differentiation of TEF values from their chlorinated counterparts at the time. nih.govresearchgate.net

Comparison with Chlorinated Congener TEF Values

The WHO expert consultations have provisionally recommended using the same TEF values for 2,3,7,8-substituted PBDFs as for the analogous PCDFs in human risk assessment. nih.gov This recommendation is based on the finding that the REPs for PBDFs in mammalian systems closely mirror those of the chlorinated congeners. nih.govresearchgate.net For example, the toxic effects and binding affinity to the AhR are broadly comparable between corresponding brominated and chlorinated compounds. food.gov.uk

Table 1: WHO-TEF Values for Dioxin-like Compounds (2005 Revision) and Provisional Application to PBDFs (Scroll to see the full table)

Compound Class Congener WHO 2005 TEF Value Provisional TEF for Brominated Analogue
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF 0.1 0.1
1,2,3,7,8-PeCDF 0.03 0.03
2,3,4,7,8-PeCDF 0.3 0.3
1,2,3,4,7,8-HxCDF 0.1 0.1
1,2,3,6,7,8-HxCDF 0.1 0.1
1,2,3,7,8,9-HxCDF 0.1 0.1
2,3,4,6,7,8-HxCDF 0.1 0.1
1,2,3,4,6,7,8-HpCDF 0.01 0.01
1,2,3,4,7,8,9-HpCDF 0.01 0.01
OCDF 0.0003 0.0003
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD 1 1
1,2,3,7,8-PeCDD 1 1
1,2,3,4,7,8-HxCDD 0.1 0.1
1,2,3,6,7,8-HxCDD 0.1 0.1
1,2,3,7,8,9-HxCDD 0.1 0.1
1,2,3,4,6,7,8-HpCDD 0.01 0.01
OCDD 0.0003 0.0003

Source: Data derived from van den Berg et al. (2006, 2013). nih.govnih.gov

International Conventions and Agreements

Stockholm Convention on Persistent Organic Pollutants (POPs)

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from persistent organic pollutants (POPs). admin.ch POPs are chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. admin.ch The Convention requires parties to take measures to eliminate or reduce the release of POPs into the environment. pops.int

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are already listed in Annex C of the Convention, which addresses unintentionally produced POPs. pops.intiaeg.com In 2024, a proposal was submitted to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, a group that explicitly includes PBDD/Fs and mixed bromine/chlorine congeners (PBCDD/Fs), under the convention. iaeg.comun.org

In September 2024, the Persistent Organic Pollutants Review Committee (POPRC) determined that the screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects had been fulfilled for this group of chemicals. un.org Consequently, the committee established a working group to prepare a draft risk profile, signaling a significant step toward potential global regulation of these substances, including all tetrabromodibenzofuran isomers. un.orgrrma-global.org

Listing and Evaluation of PBDFs as POPs

The process of listing a chemical as a Persistent Organic Pollutant (POP) under the Stockholm Convention is a rigorous, science-based procedure designed to protect human health and the environment from substances that remain intact for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic.

In recent years, there has been a significant international push to include polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), including mixed halogenated congeners (PBCDD/Fs), under the purview of the Stockholm Convention. nih.govresearchgate.netwikipedia.org This effort is driven by growing evidence that these compounds exhibit the characteristic properties of POPs.

The evaluation process is overseen by the POPs Review Committee (POPRC), the technical scientific body of the Stockholm Convention. researchgate.net A party to the convention, such as a country, can propose a substance for listing by providing evidence that it meets the screening criteria outlined in Annex D of the Convention. These criteria are:

Persistence: The substance must resist degradation in various environmental compartments. For PBDD/F congeners, estimated atmospheric half-lives range from 6.4 to 504 days, exceeding the criterion of greater than two days. nih.gov

Bioaccumulation: The substance accumulates in living organisms. The detection of PBDD/Fs in human tissues, breast milk, and high-trophic-level species like seals and whales underscores their bioaccumulative nature. nih.gov

Potential for Long-Range Environmental Transport: The substance can travel far from its sources, leading to global contamination. PBDD/Fs are primarily transported bound to atmospheric particles and have been detected in remote regions. nih.gov

Adverse Effects: The substance has the potential to cause harm to human health or the environment. The toxic mechanisms of 2,3,7,8-substituted PBDD/Fs are similar to their already regulated chlorinated analogues (PCDD/Fs), which are known to cause a range of adverse effects. nih.gov

A proposal submitted by Switzerland to list polyhalogenated dibenzo-p-dioxins and dibenzofurans in Annex C of the Stockholm Convention triggered this evaluation process. nih.gov Annex C is designated for unintentionally produced POPs. PBDD/Fs are not intentionally manufactured but are formed as unintentional byproducts during thermal processes involving brominated flame retardants (BFRs), such as in waste incineration or the uncontrolled burning of electronic waste. researchgate.nett3db.ca

Following the initial proposal, the POPRC evaluates the submitted information and prepares a draft risk profile, which is a more detailed assessment of whether the substance fulfills the POP criteria. researchgate.net If the committee is satisfied that the screening criteria have been met, it moves to develop a risk management evaluation (Annex F), which considers the socio-economic impacts of a potential ban or restriction. researchgate.net As of late 2024, the POPRC concluded that the screening criteria were fulfilled for PBDD/Fs and initiated the preparation of a draft risk profile. wikipedia.org

It is important to note that while the focus is on the entire class of PBDD/Fs, much of the toxicological concern is centered on congeners with a 2,3,7,8-substitution pattern, as these are structurally similar to the most toxic chlorinated dioxins and furans. env.go.jp

Data on 1,2,6,8-Tetrabromo-dibenzofuran:

PropertyValue for 2,3,7,8-Tetrabromodibenzofuran (B3055897)Source
Molecular Formula C₁₂H₄Br₄O chemeo.com
Molecular Weight 483.78 g/mol chemeo.com
CAS Number 67733-57-7 chemeo.com
Log K_ow (Octanol/Water Partition Coefficient) 6.636 chemeo.com
Log₁₀ of Water Solubility -13.47 mol/L chemeo.com
Relative Potency (REP_egg_) vs. TCDD in Japanese Medaka 0.92 researchgate.netnih.gov

This table is provided for illustrative purposes with data from a related isomer due to the lack of specific data for this compound.

Environmental Quality Standards (EQSs) and Research Implications

Environmental Quality Standards (EQSs) are scientifically derived concentration thresholds for specific pollutants in water, sediment, or biota that should not be exceeded to protect human health and the environment. pops.int The establishment of EQSs is a critical step in managing the risks posed by chemical contaminants and is a key component of regulatory frameworks like the European Union's Water Framework Directive (WFD). nih.gov

The process for deriving EQSs is comprehensive and data-intensive, typically involving the following considerations:

Data Collection: A thorough review of all available ecotoxicological data for the substance .

Assessment Factors: The application of assessment factors (or safety factors) to account for uncertainties, such as the extrapolation from laboratory species to the entire ecosystem.

Protection Goals: Separate EQS values are often derived to protect against acute (short-term) and chronic (long-term) exposures. These are known as the Maximum Acceptable Concentration (MAC-EQS) and the Annual Average EQS (AA-EQS), respectively.

Protection of Top Predators: For substances that are persistent, bioaccumulative, and toxic (PBT), such as PBDFs, an EQS for biota is often established to protect against secondary poisoning of organisms higher up the food chain. pops.int

Currently, there are no specific, legally binding EQSs established for this compound or the broader class of PBDFs at the EU level. However, the potential listing of PBDFs as POPs under the Stockholm Convention would likely trigger the development of such standards.

The primary research implication of regulating PBDFs and establishing EQSs is the immediate need for more comprehensive scientific data, particularly for individual congeners like this compound. Key research areas include:

Analytical Method Development: The development and validation of sensitive and specific analytical methods for detecting and quantifying individual PBDF congeners in various environmental matrices (air, water, soil, sediment) and biological tissues.

Toxicity Testing: Conducting detailed toxicological studies to determine the relative potencies (REPs) and toxic equivalency factors (TEFs) for a wider range of PBDF congeners. nih.govoup.com This is crucial for accurately assessing the risk of complex mixtures found in the environment. The TEF approach compares the toxicity of a dioxin-like compound to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.orgnih.gov

Environmental Fate and Transport: Studies to better understand the formation, degradation, and transport pathways of PBDFs in the environment. This includes investigating their formation from precursor compounds like BFRs. researchgate.net

Monitoring Data: Widespread environmental monitoring to establish baseline concentrations, identify hotspots of contamination, and track trends over time. env.go.jp

The following table summarizes the types of research findings that are essential for developing robust EQSs for compounds like this compound.

Research AreaImplication for EQS Development
Acute and Chronic Toxicity to Aquatic Organisms Forms the basis for deriving the MAC-EQS and AA-EQS for the protection of aquatic life.
Bioaccumulation and Biomagnification Studies Essential for setting biota-based EQSs to protect against secondary poisoning of higher trophic level organisms.
Mammalian Toxicity Studies Informs the derivation of standards to protect human health from exposure through the consumption of contaminated water or food.
Environmental Occurrence and Behavior Helps to understand exposure pathways and the relevance of different environmental compartments (water, sediment, biota) for regulation.

The formal recognition of PBDFs as POPs would create a strong regulatory driver for funding and conducting this necessary research, ultimately leading to a more comprehensive understanding and effective management of the risks associated with these compounds.

Emerging Research Areas and Future Directions for 1,2,6,8 Tetrabromo Dibenzofuran Studies

Advanced Analytical Method Development

The accurate and reliable quantification of individual PBDD/F congeners in various environmental matrices is fundamental to assessing their risk and understanding their fate. The development of advanced analytical methods is paramount, particularly for less-studied isomers like 1,2,6,8-Tetrabromo-dibenzofuran.

Standardization of PBDD/F Analytical Methods

A significant challenge in the field of PBDD/F analysis is the lack of a single, unified analytical method. phoenix-sci.com Current approaches are often modifications of established methods for polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs), such as those published by the U.S. Environmental Protection Agency. dspsystems.eu The standardization of these methods is crucial for ensuring data comparability across different laboratories and studies.

A key prerequisite for standardization is the availability of certified reference materials and individual congener standards. For many PBDD/F congeners, including tetrabromodibenzofurans, analytical standards are commercially available. chromservis.euresearchgate.net Laboratories can procure qualitative solutions of specific isomers, which are essential for elution profiling and peak identification in complex chromatograms. researchgate.net The availability of standards for isomers like 1,2,6,8-tetrachlorodibenzofuran (B3066584) (the chlorinated analogue) and other tetrabromodibenzofuran isomers lays the groundwork for developing and validating standardized methods that can accurately quantify this compound. chromservis.euresearchgate.net

Development of Low Detection Limit Techniques for Trace Levels

PBDD/Fs are typically present at ultra-trace levels in environmental and biological samples, often in the picogram to nanogram range. chromservis.eu This necessitates the development of analytical techniques with exceptionally low detection limits. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the instrumental method of choice for achieving the required sensitivity and selectivity. phoenix-sci.com

However, the detection limits are often dependent on the level of interferences in the sample matrix rather than just instrumental limitations. For specific congeners like this compound, widely reported method detection limits are not available, highlighting a critical data gap. Future research must focus on optimizing extraction and clean-up procedures to reduce matrix effects, thereby improving the signal-to-noise ratio and lowering the achievable detection limits for minor congeners. The analysis of 48 composite samples for specific PBDD and PBDF compounds showed that detection limits for tetrabromo congeners ranged from 0.46 to 8.9 pg/g on a lipid basis. chromservis.eu

Minimization of Analytical Interferences

A major hurdle in the congener-specific analysis of PBDD/Fs is the presence of interfering compounds, particularly polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations. phoenix-sci.com PBDEs can cause significant analytical interferences, leading to the misidentification or inaccurate quantification of PBDF congeners. phoenix-sci.com

Furthermore, the separation of the numerous PBDF isomers from each other presents a significant chromatographic challenge. For instance, studies on cod liver products have reported the co-elution of tetrabrominated naphthalene (B1677914) isomers such as 1,2,5,8- and 1,2,6,8-, indicating the difficulty in achieving baseline separation of structurally similar compounds. This issue is directly relevant to the analysis of this compound, as it is likely to co-elute with other tetrabromodibenzofuran isomers. Future research should focus on developing more selective chromatographic columns and multi-dimensional separation techniques to resolve these complex mixtures and minimize interferences, ensuring the accurate quantification of individual congeners like this compound.

Refined Understanding of Formation Pathways

Understanding how PBDD/Fs, including this compound, are formed is critical for developing effective control strategies to minimize their release into the environment. Research in this area is moving towards more sophisticated and integrated approaches.

Synergistic Control Strategies for Dioxin-like POPs

PBDD/Fs are often formed unintentionally during industrial thermal processes and combustion, frequently alongside other dioxin-like POPs such as PCDD/Fs. This co-formation suggests that control strategies targeting one class of compounds may also be effective for others. An understanding of the shared formation pathways is essential for developing synergistic control strategies.

While specific formation pathways leading to this compound have not been detailed in the literature, research on other isomers provides clues. For example, studies have shown that 2,4,6,8-tetrabromodibenzofuran can be formed from the oxidation of hydroxylated PBDEs. chromservis.eu Given that PBDD/Fs can be generated during the production and thermal degradation of brominated flame retardants (BFRs), strategies to control BFRs and manage their waste streams are crucial. Future research should aim to elucidate the specific precursors and reaction conditions that favor the formation of the 1,2,6,8- isomer to integrate its control into broader strategies for managing dioxin-like compounds.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have become a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. These computational methods can be used to explore potential reaction pathways, calculate activation energies, and determine the thermodynamic feasibility of different formation routes for PBDD/Fs.

Such calculations have been applied to understand the formation of PCDD/Fs and are increasingly being used for their brominated counterparts. This approach can provide detailed mechanistic insights that are difficult to obtain through experimental studies alone. However, a review of the current literature reveals a lack of specific quantum chemical studies focused on the formation of this compound. Applying these computational tools to this specific isomer would represent a significant step forward, helping to predict its likely precursors and formation conditions. This knowledge is invaluable for developing targeted strategies to prevent its formation and release.

Data Tables

Table 1: Available Analytical Standards for Select Tetrabrominated/Tetrachlorinated Dibenzofurans

Compound NameSupplierProduct Type
1,2,6,8-TetrachlorodibenzofuranPhoenix ScientificUnlabeled Standard
1,2,6,8-TetrachlorodibenzofuranChromservisUnlabeled Standard
1,2,6,7-TetrabromodibenzofuranCheméoChemical Properties Data
1,2,3,8-Tetrabromo-dibenzofuranEvitaChemAnalytical Standard

This table is based on publicly available catalog information and is not exhaustive.

Compound Names

Comprehensive Environmental Transport and Fate Modeling

To predict the environmental distribution and long-term persistence of this compound, researchers are developing sophisticated environmental transport and fate models. These models are crucial for understanding how this compound moves through and transforms within various environmental compartments.

Elucidation of Specific Transformation Pathways and Products

A critical area of research is the identification of the specific transformation pathways of this compound and its resulting products. Studies have shown that related polybrominated dibenzofurans (PBDFs) can be formed through various processes, including the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) by metal oxides like goethite and manganese oxides. nih.gov For example, 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF) has been observed as a transformation product of certain OH-PBDEs. nih.gov The presence of water can inhibit the formation of these more toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov

Future research will likely focus on the specific conditions that lead to the transformation of this compound, including the role of photolysis, microbial degradation, and metabolic processes in various organisms. Understanding these pathways is essential for predicting the formation of potentially more or less toxic breakdown products in the environment.

Long-term Environmental Monitoring Programs

Long-term environmental monitoring programs are essential for tracking the presence and concentration trends of this compound and other persistent organic pollutants (POPs) in the environment. nih.gov These programs often involve the periodic collection and analysis of samples from various environmental media such as soil, vegetation, air, and water. nih.govmdpi.com

Data from such programs can help identify sources of contamination, understand the long-range transport of these compounds, and assess the effectiveness of regulations aimed at reducing their release. mdpi.compops.int For instance, monitoring studies have been conducted in various regions to determine the levels of different POPs, including polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), in different environmental compartments. nih.govenv.go.jp While specific long-term monitoring data for this compound is not widely available in the provided search results, the framework for such monitoring exists and is crucial for future risk assessment. pops.int

Ecosystem-Specific Bioaccumulation and Trophic Transfer Research

Understanding how this compound accumulates in organisms and moves up the food chain is a key area of ongoing research. This involves studying its behavior in specific ecosystems and organisms to assess the potential for biomagnification.

Species-Specific Kinetic and Metabolic Studies

The bioaccumulation of this compound is highly dependent on the ability of different species to absorb, metabolize, and eliminate it. Species-specific kinetic and metabolic studies are therefore crucial for understanding its fate in various organisms.

Recent studies on other brominated dibenzofurans in mice have provided valuable insights into their toxicokinetics. dntb.gov.uaresearchgate.netnih.gov For example, research on 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) showed that it is eliminated from the liver with a half-life of approximately 8.8 days. dntb.gov.uanih.gov These studies also revealed that PBDFs can be metabolized into monohydroxylated products. dntb.gov.uanih.gov The rate of elimination and the extent of metabolism can vary significantly between different congeners and species. inchem.org For instance, non-2,3,7,8-substituted congeners may be eliminated more rapidly. dntb.gov.uaresearchgate.net

Future research should include detailed kinetic and metabolic studies specifically on this compound in a variety of species, including fish, birds, and mammals. This will provide a clearer picture of its bioaccumulation potential and the factors that influence its persistence in different organisms.

Table 1: Hepatic Elimination Half-Times of Selected Brominated Dibenzofurans in Mice

Compound Elimination Half-Time (days)
2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) 5.6
2,3,7,8-tetrabromodibenzofuran (TeBDF) 8.8
1,2,3,7,8-pentabromodibenzofuran (PeBDF) 13

Data sourced from studies on C57BL/6J mice. dntb.gov.uanih.gov

Deeper Molecular and Cellular Interaction Studies

To fully comprehend the potential biological effects of this compound, researchers are delving into its interactions at the molecular and cellular levels. A key focus of this research is its interaction with the aryl hydrocarbon receptor (AhR).

Halogenated dibenzofurans are known to bind to the AhR, a ligand-activated transcription factor. t3db.canih.gov This binding leads to the translocation of the AhR to the nucleus, where it forms a complex that increases the expression of certain genes, including those for cytochrome P450 enzymes like CYP1A1 and CYP1B1. t3db.canih.gov This activation of the AhR signaling pathway can lead to a range of toxic responses. t3db.canih.gov

While specific studies on the interaction of this compound with the AhR are not detailed in the provided search results, it is plausible that it follows a similar mechanism of action to other polybrominated dibenzofurans. evitachem.com Future research will likely focus on quantifying the binding affinity of this compound to the AhR and characterizing the downstream cellular effects of this interaction. This will provide a more complete understanding of its potential to cause adverse health effects.

Exploration of Non-Canonical AhR Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor central to the toxic effects of many halogenated aromatic hydrocarbons. t3db.camdpi.com The traditional, or canonical, AhR signaling pathway is well-documented: upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) on DNA, initiating the transcription of target genes like those for cytochrome P450 enzymes (e.g., CYP1A1). frontiersin.orgmdpi.comnih.gov

However, emerging evidence reveals the existence of non-canonical AhR signaling pathways that are independent of ARNT-XRE binding. frontiersin.orgnih.gov These pathways can involve direct or indirect interactions between the AhR and other key cellular proteins and transcription factors, such as:

Nuclear Factor-κB (NF-κB) frontiersin.org

Signal Transducer and Activator of Transcription (STAT) frontiersin.org

Kruppel-like-factor-6 (KLF6) researchgate.net

Estrogen Receptor-alpha (ERα) researchgate.net

These non-canonical interactions can influence a wide range of cellular processes, including cell cycle regulation, immune responses, and inflammation, through mechanisms distinct from the classical xenobiotic metabolism response. frontiersin.orgresearchgate.net For many AhR ligands, their full toxicological profile cannot be explained by the canonical pathway alone.

Future Direction: A significant gap in our knowledge is whether this compound can activate these non-canonical pathways. Future studies should investigate the potential for this congener to modulate cellular functions through non-XRE-mediated mechanisms. This research would provide a more comprehensive understanding of its potential biological impacts beyond what can be predicted from its ability to induce CYP1A1.

Structure-Activity Relationship Refinement for AhR Ligands

The biological potency of AhR ligands is highly dependent on their molecular structure. nih.gov Structure-activity relationship (SAR) studies for dioxin-like compounds have established that factors such as the planarity of the molecule and the position of halogen substituents are critical determinants of binding affinity to the AhR. nih.govdiva-portal.org For instance, compounds with lateral (2,3,7,8) halogenation, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and its brominated analogue 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF), are generally the most potent AhR agonists. t3db.camdpi.com

The substitution pattern not only affects binding affinity but can also determine whether a compound acts as a full agonist, a partial agonist, or an antagonist. nih.govfood.gov.uk Furthermore, significant species-specific differences in AhR ligand potency have been observed, complicating direct extrapolation of data from animal models to humans. food.gov.uk

Future Direction: The current SAR models for PBDFs are largely based on a limited number of the most toxic congeners. The specific activity of the 1,2,6,8-congener is largely unknown. Future research must focus on refining SAR models by including a wider variety of congeners, including those with less common substitution patterns like this compound. This involves synthesizing the compound and testing its ability to bind the AhR and elicit downstream responses in various in vitro systems, including those from different species. Such studies are crucial for predicting the potential toxicity of this and other understudied PBDFs.

Integrated Risk Assessment Methodologies (from an academic/modeling perspective)

Integrated risk assessment is a scientific process used to characterize the potential adverse health effects resulting from exposure to chemical hazards. fao.org For dioxin-like compounds, the most common approach is the Toxic Equivalency Factor (TEF) methodology. ornl.gov This method assigns a TEF value to each congener, which represents its potency relative to the most toxic congener, TCDD. The total toxic equivalency (TEQ) of a mixture is then calculated by summing the product of the concentration of each congener and its respective TEF. ornl.gov

This approach, however, relies on having sufficient toxicological data to derive a TEF value. For many PBDFs, including this compound, such data are nonexistent. The recent discovery of other PBDFs, such as 2,3,7,8-TBDF, as emerging contaminants in the food chain underscores the urgent need for robust risk assessment methodologies for these compounds. mdpi.comwur.nlpreprints.orgresearchgate.net

Future Direction: From an academic and modeling perspective, a key future direction is the development of integrated risk assessment strategies for data-poor compounds like this compound. This could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on the structural properties of PBDFs to estimate their toxic potency in the absence of empirical data. diva-portal.org

In Vitro Bioassays: Using high-throughput cell-based assays (e.g., DR CALUX®) to generate biological data that can be used to derive bioanalytical-based TEFs (Bio-TEFs) or Relative Potency (REP) values. mdpi.com

Read-Across Approaches: Extrapolating toxicological data from structurally similar and well-studied congeners to estimate the potential hazard of the 1,2,6,8-congener.

These modeling and in vitro approaches can provide preliminary risk estimates and help prioritize which congeners require more extensive in vivo toxicological testing.

Development of New Reference Standards and Databases

Accurate identification and quantification of chemical compounds in environmental and biological samples are fundamental to research and risk assessment. This requires the availability of high-purity analytical reference standards. mdpi.comwur.nl The recent identification of 2,3,7,8-TBDF in food products was possible because screening methods indicated the presence of a dioxin-like compound, which was then confirmed using a specific reference standard. mdpi.comwur.nlpreprints.orgresearchgate.net

For less-studied congeners like this compound, the lack of commercially available, certified reference materials poses a significant barrier to research. Without these standards, it is impossible to:

Accurately measure environmental concentrations.

Conduct toxicological experiments.

Validate analytical methods for its detection.

Future Direction: A critical and foundational step for future research is the chemical synthesis and certification of an analytical standard for this compound. Once available, this standard should be used to develop and validate sensitive analytical methods for its detection.

Furthermore, all analytical and toxicological data generated for this and other PBDF congeners should be compiled into publicly accessible, curated databases. These databases, like the NIST Chemistry WebBook for other chemicals, should ideally include:

Data TypeDescription
Chemical Identifiers CAS number, IUPAC name, molecular formula.
Physicochemical Properties Molecular weight, solubility, partition coefficients.
Analytical Data Mass spectra, retention indices for gas chromatography.
Toxicological Data AhR binding affinity, relative potency values, in vitro and in vivo study results.

Such resources are essential for facilitating global research collaboration, enabling more comprehensive risk assessments, and responding effectively to the challenge of emerging environmental contaminants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.